Product packaging for ML204(Cat. No.:CAS No. 5465-86-1)

ML204

Katalognummer: B1676640
CAS-Nummer: 5465-86-1
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: USYRQXDHKXGTCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Selective TRPC4 channel blocker (IC50 = 0.96 (fluorescence assay) - 2.6 μM (electrophysiological assay)). Selective versus TRPC6 (19-fold) and TRPC5 (9-fold). Essentially inactive at TRPV1, TRPV3, TRPA1 and TRPM8 channels at concentrations up to 22 μM.>ML-204 selectively blocks transient receptor potential canonical 4 (TRPC4) channels (IC50s = 0.96 and 2.6 μM in fluorescent and electrophysiological assays, respectively). It exhibits 19-fold selectivity against TRPC6 and 9-fold selectivity against TRPC5 and does not affect TRPV1, TRPV3, TRPA1, or TRPM8 channels at concentrations up to 22 μM.>Blocker of TRPC4 channels (IC50 values are 0.96 and 2.6um in fluorescent and electrophysiological assays, respectively). Exhibits 19-fold selectivity against TRPC6 and 9-fold selectivity against TRPC5;  displays no significant activity at TRPV1, TRPV3, TRPA1 and TRPM8 channels at concentrations up to 22um.>ML204 is a novel and potential TRPC4 Channel inhibitor. This compound inhibited TRPC4β-mediated intracellular Ca(2+) rise with an IC value of 0.96 μm and exhibited 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation. This compound represents an excellent novel tool for investigation of TRPC4 channel function and may facilitate the development of therapeutics targeted to TRPC4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B1676640 ML204 CAS No. 5465-86-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-2-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYRQXDHKXGTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282438
Record name 4-methyl-2-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-86-1
Record name 4-Methyl-2-(1-piperidinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25850
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5465-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-2-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5465-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

ML204: A Potent and Selective TRPC4/C5 Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, synaptic transmission, and endothelial permeability.[1][2] The TRPC4 and TRPC5 subtypes are of particular interest due to their involvement in neurological and cardiovascular functions.[3][4] The lack of potent and selective pharmacological inhibitors has historically hindered the detailed investigation of these channels. This technical guide focuses on ML204, a novel and potent antagonist that selectively modulates native TRPC4 and TRPC5 ion channels, providing a valuable tool for in vitro and in vivo research.[1][2][5]

Core Compound: this compound

This compound, with the chemical name 4-methyl-2-(1-piperidinyl)quinoline, was identified through a high-throughput screen of over 300,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] It emerged as a potent inhibitor of TRPC4β-mediated intracellular Ca2+ influx.[1][2] Subsequent studies have characterized its selectivity and mechanism of action, establishing it as a key pharmacological tool for studying TRPC4/C5 function.[1][6][7]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various experimental setups. The following table summarizes the key quantitative data for this compound's activity on TRPC channels.

ChannelAssay TypeActivation MethodMeasured ParameterValue (μM)Cell LineReference
TRPC4β Fluorescent Intracellular Ca²+ Assayμ-opioid receptor stimulation (DAMGO)IC₅₀0.96HEK293[1][2][7]
TRPC4β Fluorescent Intracellular Ca²+ AssayMuscarinic receptor stimulation (ACh)IC₅₀2.91HEK293[1]
TRPC4β Whole-Cell Patch Clampμ-opioid receptor stimulation (DAMGO)IC₅₀2.9 (single-dose) / 3.55 (multi-dose)HEK293[1]
TRPC4β Automated Electrophysiologyμ-opioid receptor stimulation (DAMGO)IC₅₀2.6HEK293[8][9]
TRPC5 Electrophysiologyμ-opioid receptor stimulation% Inhibition @ 10µM~65%HEK293[1]
TRPC6 Fluorescent Intracellular Ca²+ AssayMuscarinic receptor stimulationIC₅₀~18.2 (19-fold less potent than on TRPC4β)HEK293[1][2][7]
TRPC6 ElectrophysiologyMuscarinic receptor stimulation (Carbachol)% Inhibition @ 10µM~38%HEK293[1]
TRPC6 ElectrophysiologyOAG stimulation% Inhibition @ 10µMNoneHEK293[1]
TRPV1, TRPV3, TRPA1, TRPM8 Electrophysiology/Fluorescent AssaysVarious% Inhibition @ 10-20µMNo appreciable block (<20%)Mouse DRG neurons / HEK293[1][2][7]
KCNQ2, Voltage-gated Na+, K+, Ca²+ channels ElectrophysiologyVarious% Inhibition @ 10-30µMNo significant inhibitionMouse DRG neurons[1][2][7]

Mechanism of Action

cluster_receptor GPCR Activation cluster_channel Channel Modulation GPCR G-protein Coupled Receptor (e.g., μ-opioid, M2/M3) G_protein G-protein (Gᵢ/ₒ or Gᵩ/₁₁) GPCR->G_protein activates Agonist Agonist (e.g., DAMGO, Carbachol) Agonist->GPCR binds TRPC4_C5 TRPC4/C5 Channel G_protein->TRPC4_C5 activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPC4_C5->Ion_Influx mediates This compound This compound This compound->TRPC4_C5 blocks

Caption: Signaling pathway of TRPC4/C5 activation and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

High-Throughput Fluorescent Intracellular Ca²⁺ Assay

This assay was central to the discovery of this compound and is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Objective: To identify and characterize inhibitors of TRPC4-mediated calcium influx.

Methodology:

  • Cell Culture: HEK293 cells stably expressing mouse TRPC4β and a G-protein coupled receptor (e.g., μ-opioid receptor) are cultured in appropriate media.[8]

  • Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.[12]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.[8][12]

  • Compound Addition: this compound or other test compounds at various concentrations are added to the wells.

  • Channel Activation: A specific agonist (e.g., 300 nM DAMGO for μ-opioid receptor) is added to activate the GPCR signaling cascade, leading to the opening of TRPC4 channels.[8]

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FDSS instrument).[8]

  • Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve and calculate the IC₅₀ value for the test compound.

Start Start Cell_Culture HEK293 cells expressing TRPC4β and GPCR Start->Cell_Culture Plating Seed cells in 384-well plate Cell_Culture->Plating Dye_Loading Load with Fluo-4 AM Plating->Dye_Loading Compound Add this compound Dye_Loading->Compound Activation Add Agonist (e.g., DAMGO) Compound->Activation Measurement Measure Fluorescence (FDSS) Activation->Measurement Analysis Calculate IC₅₀ Measurement->Analysis End End Analysis->End

Caption: Workflow for the high-throughput fluorescent calcium assay.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the inhibitory effects of this compound on TRPC4/C5 currents.[13][14]

Objective: To directly measure the effect of this compound on ion currents flowing through TRPC4/C5 channels.

Methodology:

  • Cell Preparation: HEK293 cells expressing the target channel (e.g., TRPC4β) and a corresponding GPCR are grown on coverslips.[8]

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 4-8 MΩ and filled with an intracellular solution.[15] The intracellular solution typically contains (in mM): 110 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl₂, and 6.46 CaCl₂ (for ~400 nM free Ca²⁺).[8]

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.[14][16]

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[15][16]

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., 0 mV).[8] Voltage ramps (e.g., from -100 mV to +120 mV) are applied to elicit channel currents.[1][8]

  • Channel Activation: The channels are activated by adding an agonist to the extracellular solution (e.g., 50 nM DAMGO) or by including GTPγS in the intracellular solution to constitutively activate G-proteins.[1][8]

  • Compound Application: this compound is applied to the bath solution, and the resulting change in current is recorded.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The degree of inhibition at different concentrations is used to determine the IC₅₀.

Start Start Cell_Prep Prepare cells on coverslip Start->Cell_Prep Pipette_Prep Pull and fill micropipette Cell_Prep->Pipette_Prep Seal_Formation Form Giga-seal Pipette_Prep->Seal_Formation Whole_Cell Establish whole-cell configuration Seal_Formation->Whole_Cell Voltage_Clamp Apply voltage clamp protocol Whole_Cell->Voltage_Clamp Activation Activate TRPC4/C5 channels Voltage_Clamp->Activation ML204_App Apply this compound Activation->ML204_App Record Record ionic currents ML204_App->Record Analysis Analyze current inhibition Record->Analysis End End Analysis->End

Caption: Workflow for whole-cell patch clamp electrophysiology.

Selectivity Profile

A key advantage of this compound is its selectivity for TRPC4 and TRPC5 over other TRP channel family members and other ion channels.[1][6][7] As summarized in the data table, this compound exhibits at least 19-fold selectivity against TRPC6 and has no significant effect on TRPV1, TRPV3, TRPA1, and TRPM8 channels at concentrations up to 20 μM.[1][2][7] It also does not appreciably block native voltage-gated sodium, potassium, or calcium channels.[1][2][7] This selectivity profile makes this compound a superior tool compared to less specific TRP channel blockers like SKF96365 and 2-aminoethoxydiphenyl borate (2-APB).[1]

In Vivo and Ex Vivo Applications

The utility of this compound extends beyond in vitro cell-based assays. It has been effectively used to probe the function of native TRPC4 channels. For instance, in isolated guinea pig ileal myocytes, this compound blocked muscarinic cation currents (mICAT), which are known to be primarily mediated by TRPC4, demonstrating its efficacy on endogenous channels.[1][11] In animal models, this compound has been used to investigate the role of TRPC4/C5 in visceral pain and neuropathic pain, with intraperitoneal administration showing dose-dependent analgesic effects.[13] Furthermore, studies in animal models of kidney disease have shown that this compound can prevent podocyte death and reduce proteinuria, highlighting the therapeutic potential of targeting TRPC5.[3][10]

Conclusion

This compound is a well-characterized, potent, and selective blocker of TRPC4 and TRPC5 channels. Its direct mechanism of action and favorable selectivity profile make it an invaluable pharmacological tool for researchers in academia and industry. The detailed experimental protocols provided in this guide should enable scientists to effectively utilize this compound in their studies to further elucidate the physiological and pathophysiological roles of TRPC4 and TRPC5 channels and to explore their potential as therapeutic targets.

References

ML204: A Technical Guide for Investigating Neuronal Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML204, a pivotal small-molecule inhibitor used in the study of neuronal signaling. This compound has emerged as a critical pharmacological tool for dissecting the roles of specific ion channels in complex physiological and pathophysiological processes. This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5) channels.[1][2][3][4][5] These channels are calcium-permeable, non-selective cation channels that play significant roles in a variety of physiological functions, including synaptic transmission and smooth muscle contractility.[2][3] The historic lack of selective pharmacological inhibitors for TRPC channels has made it difficult to delineate the specific contributions of these channels in cellular systems.[2][3] this compound represents a significant advancement, providing researchers with a valuable probe to investigate the function of TRPC4 and TRPC5 channels and explore their potential as therapeutic targets.[1][2][3]

It is important to note that while some chemical suppliers may use the designation "(+)-ML206", the vast majority of scientific literature refers to this compound as this compound.[1]

Mechanism of Action

This compound functions as a direct inhibitor of TRPC4 and TRPC5 channels.[1] Evidence strongly suggests that its inhibitory action is not dependent on the method of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1][2][3] This has been demonstrated in experiments where this compound blocked TRPC4β currents activated by different G-protein coupled receptor (GPCR) pathways (both Gi/o and Gq/11) and by the direct application of GTPγS, a non-hydrolyzable GTP analog that constitutively activates G-proteins.[1][2][3][4][5]

Signaling Pathway Modulation

TRPC4 and TRPC5 channels are key downstream effectors of GPCRs, particularly those coupled to Gq/11 and Gi/o proteins.[1] The activation cascade is complex, but it is generally understood that stimulation of these GPCRs leads to a signaling cascade that opens the TRPC4/5 channels, allowing for cation influx (primarily Ca2+ and Na+). This compound directly blocks the channel pore, preventing this ion flux.

cluster_membrane Plasma Membrane GPCR GPCR (e.g., M2/M3 Muscarinic, µ-Opioid) G_Protein G-Protein (Gq/11 or Gi/o) GPCR->G_Protein Activates TRPC4_5 TRPC4 / TRPC5 Channel Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPC4_5->Cation_Influx Allows Agonist Agonist (e.g., Acetylcholine, DAMGO) Agonist->GPCR Binds G_Protein->TRPC4_5 Gates Open Neuronal_Response Neuronal Response (e.g., Depolarization, Synaptic Transmission) Cation_Influx->Neuronal_Response This compound This compound This compound->TRPC4_5 Blocks

GPCR-mediated activation of TRPC4/5 and inhibition by this compound.

Quantitative Data: Potency and Selectivity

The efficacy and specificity of this compound have been quantified across various assays. This data is crucial for designing experiments and interpreting results.

Target Channel Assay Type IC₅₀ Value Notes Reference
TRPC4β Fluorescent Intracellular Ca²⁺ Assay0.96 μMActivated by μ-opioid receptor stimulation in HEK293 cells.[2][3][4][5][6]
TRPC4 Whole-Cell Electrophysiology2.6 μM - 3.0 μMDirect measurement of channel current inhibition.[5][6][7]
TRPC5 Manual Electrophysiology~65% inhibition at 10 μMActivated via μ-opioid receptor.[2]
TRPC6 Fluorescent Intracellular Ca²⁺ Assay19-fold less sensitive than TRPC4Activated by muscarinic receptor stimulation.[2][3][4]
TRPV1, TRPV3, TRPA1, TRPM8 Electrophysiology / Ca²⁺ AssayNo appreciable blockTested at concentrations of 10-22 μM.[2][3][5][6]
Voltage-gated Na⁺ channels ElectrophysiologyNo appreciable blockTested at concentrations of 10-20 μM in mouse DRG neurons.[1][2][3]
Voltage-gated K⁺ channels ElectrophysiologyNo appreciable blockTested at concentrations of 10-20 μM in mouse DRG neurons.[1][2][3]
Voltage-gated Ca²⁺ channels ElectrophysiologyNo appreciable blockTested at concentrations of 10-20 μM in mouse DRG neurons.[1][2][3]

Note: While highly selective, one study has suggested that this compound may exhibit antagonistic actions on M2 and M3 muscarinic receptors at concentrations of 1-10 µM, a potential off-target effect to consider during experimental design.[8]

Experimental Protocols

This compound is commonly used in two primary types of experiments to probe TRPC4/5 function: intracellular calcium imaging and whole-cell patch-clamp electrophysiology.

Intracellular Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration in a cell population in response to channel activation and inhibition.

Methodology

  • Cell Preparation:

    • Plate HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., µ-opioid receptor) in 96-well black-walled, clear-bottom plates.[1]

    • Culture cells until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive dye like Fluo-4 AM, Pluronic F-127 (to aid dye solubilization), and Probenecid (to prevent dye extrusion) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[1][9]

    • Wash cells with the buffer and incubate them with the Fluo-4 AM loading solution in the dark at room temperature for approximately 60 minutes.[9]

    • Wash the cells again to remove excess dye.[9]

  • Assay Measurement:

    • Place the cell plate into a fluorescent plate reader equipped with an injection system.

    • Establish a baseline fluorescence reading (Excitation: ~490 nm / Emission: ~525 nm).[1]

    • Add various concentrations of this compound to the respective wells and incubate for 10-20 minutes.[1]

    • Initiate the kinetic read and, after a few seconds, inject the GPCR agonist (e.g., DAMGO for µ-opioid receptor) into the wells.[1]

    • Record the fluorescence intensity over time to capture the calcium influx.[1]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence post-agonist addition.[1]

    • Normalize the data to control wells (agonist only).

    • Plot the normalized response as a function of this compound concentration and fit with a dose-response curve to determine the IC₅₀ value.[1]

start Start plate Plate TRPC4/5-expressing cells in 96-well plate start->plate load Load cells with Fluo-4 AM calcium dye plate->load wash1 Wash to remove excess dye load->wash1 incubate Incubate with varying [this compound] wash1->incubate read Measure baseline & kinetic fluorescence in plate reader incubate->read inject Inject agonist to activate channels read->inject analyze Analyze fluorescence change to determine IC50 inject->analyze end End analyze->end

Workflow for a calcium influx assay to test this compound activity.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct, high-resolution measurement of the ion currents flowing through TRPC4/5 channels in a single cell, offering detailed insights into channel biophysics and pharmacology.

Methodology

  • Cell and Solution Preparation:

    • Use HEK293 cells expressing the TRPC4 or TRPC5 channel, or native neurons.

    • Prepare an external solution (e.g., standard Tyrode's solution) and an internal pipette solution (e.g., a Cs-based solution to block K⁺ channels). The internal solution may contain GTPγS to directly activate G-proteins if desired.[2][3]

  • Recording:

    • Approach a single cell with a glass micropipette and form a high-resistance (>1 GΩ) "giga-ohm" seal.

    • Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.[1]

    • Clamp the cell at a holding potential (e.g., -60 mV).[1]

    • Apply voltage ramps or steps to elicit and record baseline channel currents.[1]

  • Channel Activation and Inhibition:

    • Activate the TRPC4/5 channels by applying a specific agonist to the bath solution or by including GTPγS in the internal pipette solution.[1][2][3]

    • Once a stable current is established, perfuse the bath with the external solution containing this compound at various concentrations.[1]

    • Record the resulting current inhibition at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after the application of this compound.[1]

    • Calculate the percentage of current inhibition and plot it against the this compound concentration to determine the IC₅₀ value.[1]

    • Analyze the current-voltage (I-V) relationship to observe changes in the characteristic doubly rectifying shape of TRPC4/5 currents.[1]

start Start prep Prepare cells and electrophysiology solutions start->prep seal Form Giga-ohm seal on a single cell prep->seal whole_cell Rupture membrane to achieve whole-cell configuration seal->whole_cell baseline Record baseline current (Voltage clamp at -60mV) whole_cell->baseline activate Activate TRPC4/5 channels (Agonist or GTPγS) baseline->activate apply_this compound Apply varying [this compound] to bath solution activate->apply_this compound record_inhibition Record current inhibition apply_this compound->record_inhibition analyze Analyze current amplitude to determine IC50 record_inhibition->analyze end End analyze->end

Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound is an indispensable pharmacological tool for the study of TRPC4 and TRPC5 channels in neuronal signaling. Its high potency and selectivity allow for the precise interrogation of the roles these channels play in health and disease.[1][2][3] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations, paving the way for new discoveries in neuroscience and the potential development of novel therapeutics targeting TRPC4/5-mediated pathways.[2][3]

References

Investigating Smooth Muscle Contraction with ML204: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of ML204, a potent pharmacological tool, in the investigation of smooth muscle contraction. This document details the mechanism of action of this compound, including its intended target and significant off-target effects, provides detailed experimental protocols, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction to this compound and Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the respiratory, gastrointestinal, and cardiovascular systems. Dysregulation of smooth muscle contraction is implicated in numerous pathologies such as asthma, hypertension, and gastrointestinal motility disorders. The study of the intricate signaling pathways governing smooth muscle contraction is therefore of paramount importance for the development of novel therapeutics.

This compound has emerged as a valuable probe for dissecting these pathways. It is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel, a key player in calcium signaling and smooth muscle contractility.[1][2] However, a critical consideration for researchers using this compound is its documented off-target effects, particularly its antagonism of muscarinic M2 and M3 receptors, which are also pivotal in mediating smooth muscle contraction.[3][4] This guide will address both the on-target and off-target activities of this compound to ensure its effective and appropriate use in research.

Data Presentation: Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across its primary target and notable off-targets.

Table 1: Potency and Selectivity of this compound for TRPC Channels

TargetIC50 (µM)Selectivity vs. TRPC4Assay TypeReference
TRPC4β 0.96-Intracellular Ca2+ Rise[2][5]
TRPC4 2.6-Whole-cell Patch Clamp[6]
TRPC5 9.2-fold less potent than TRPC49.2xNot Specified[6]
TRPC6 1919xIntracellular Ca2+ Rise[2][5]
TRPC3 Modest SelectivityNot SpecifiedNot Specified[6]

Table 2: Off-Target Activity of this compound on Muscarinic Receptors

Off-TargetpA2 ValueEffectTissueReference
Muscarinic Receptors 6.25Competitive AntagonismMouse Ileum[3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways in Smooth Muscle Contraction

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in smooth muscle contraction that are relevant to the actions of this compound.

TRPC4-Mediated Signaling Pathway

This pathway illustrates the canonical mechanism of TRPC4 activation downstream of G-protein coupled receptors (GPCRs) and the inhibitory action of this compound.

TRPC4_Signaling Agonist Agonist (e.g., Carbachol) GPCR GPCR (e.g., M3 Muscarinic Receptor) Agonist->GPCR Gq Gαq/11 GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Activates IP3R TRPC4 TRPC4 Channel DAG->TRPC4 Activates Ca_SR Ca²⁺ SR->Ca_SR Contraction Smooth Muscle Contraction Ca_SR->Contraction Ca_influx Ca²⁺ Influx Ca_influx->Contraction TRPC4->Ca_influx This compound This compound This compound->TRPC4 Inhibits

TRPC4 signaling pathway and this compound inhibition.
Off-Target Muscarinic Receptor Antagonism by this compound

This diagram illustrates how this compound can directly antagonize muscarinic receptors, a critical consideration when interpreting experimental results.

Muscarinic_Off_Target Acetylcholine Acetylcholine (or Carbachol) M2R M2 Muscarinic Receptor Acetylcholine->M2R M3R M3 Muscarinic Receptor Acetylcholine->M3R Gi Gαi/o M2R->Gi Gq Gαq/11 M3R->Gq This compound This compound This compound->M2R Antagonizes This compound->M3R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates Contraction_Inhibition Inhibition of Contraction AC->Contraction_Inhibition Contraction_Stimulation Stimulation of Contraction PLC->Contraction_Stimulation

This compound off-target effects on muscarinic receptors.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to investigate the effects of this compound on smooth muscle contraction.

Isolated Tissue Organ Bath Assay

This classic pharmacological preparation allows for the measurement of isometric contractions of smooth muscle strips in response to various stimuli.

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, mouse detrusor)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • This compound stock solution (in DMSO)

  • Agonists (e.g., carbachol, potassium chloride)

  • Other pharmacological agents as required (e.g., tetrodotoxin to block neuronal activity)

Procedure:

  • Tissue Preparation: Dissect smooth muscle strips (e.g., 2-3 mm wide and 10-15 mm long) in cold, carbogen-aerated Krebs-Henseleit solution.

  • Mounting: Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Experimental Protocol:

    • Baseline Recording: Record a stable baseline tension.

    • Agonist-Induced Contraction: Generate a cumulative concentration-response curve to an agonist (e.g., carbachol) to establish a control response.

    • This compound Incubation: After washing and a re-equilibration period, incubate the tissues with the desired concentration of this compound (or vehicle control) for a predetermined time (e.g., 20-30 minutes).

    • Post-Incubation Response: Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

  • Data Analysis: Measure the maximal contraction and calculate the EC50 values for the agonist in the absence and presence of this compound. A rightward shift in the concentration-response curve in the presence of this compound indicates antagonism.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing the effects of a compound like this compound on smooth muscle contraction.

Experimental_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Smooth Muscle Strips) Start->Tissue_Prep Mounting Mounting in Organ Bath & Equilibration Tissue_Prep->Mounting Viability Viability Test (e.g., KCl stimulation) Mounting->Viability Control_CRC Generate Control Concentration-Response Curve (CRC) (e.g., with Carbachol) Viability->Control_CRC Washout Washout & Re-equilibration Control_CRC->Washout Incubation Incubate with this compound (or Vehicle) Washout->Incubation Treatment_CRC Generate Treatment CRC in presence of this compound Incubation->Treatment_CRC Data_Analysis Data Analysis (Compare IC50/EC50, Max Response) Treatment_CRC->Data_Analysis Conclusion Conclusion on this compound Effect Data_Analysis->Conclusion

Workflow for assessing compound effects on smooth muscle.

Conclusion and Best Practices

This compound is a powerful tool for investigating the role of TRPC4 channels in smooth muscle contraction. However, its off-target antagonism of muscarinic receptors necessitates careful experimental design and data interpretation.

Best Practices for Using this compound:

  • Acknowledge Off-Target Effects: Always consider the potential contribution of muscarinic receptor blockade to your observed effects, especially when studying cholinergic-mediated contractions.

  • Use Appropriate Controls: Employ vehicle controls (DMSO) and consider using a known muscarinic antagonist (e.g., atropine) in parallel experiments to dissect the TRPC4-specific effects.

  • Concentration Selection: Use the lowest effective concentration of this compound to minimize off-target effects. The provided IC50 values can guide this selection.

  • Multiple Agonists: Investigate the effects of this compound on contractions induced by different agonists that act through distinct pathways (e.g., KCl-induced depolarization vs. GPCR agonists) to better understand its mechanism of action.

By adhering to these guidelines and utilizing the information presented in this technical guide, researchers can effectively leverage this compound to advance our understanding of the complex mechanisms underlying smooth muscle contraction and its role in health and disease.

References

The Discovery and Development of ML204: A Selective TRPC4/C5 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels implicated in a multitude of physiological processes. The lack of potent and selective inhibitors has historically hindered the elucidation of the specific roles of individual TRPC channel subtypes. This technical guide details the discovery and development of ML204, a novel and selective inhibitor of TRPC4 and TRPC5 channels.[1][2] this compound was identified through a high-throughput screening campaign and has since become a valuable pharmacological tool for investigating the function of TRPC4/C5-containing channels.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key logical and procedural workflows involved in the identification and characterization of this compound.

Discovery of this compound

This compound was identified from a high-throughput screen of the Molecular Libraries Small Molecule Repository, which comprised approximately 305,000 compounds.[1][2] The primary screen was designed to identify inhibitors of mouse TRPC4β channels stably co-expressed in HEK293 cells with the µ-opioid receptor. Channel activation was initiated by the µ-opioid receptor agonist DAMGO, and the resulting intracellular calcium influx was measured using a fluorescent calcium indicator. This effort led to the identification of a promising hit compound which, after resynthesis and further characterization, was designated this compound.[3]

High-Throughput Screening (HTS) Workflow

The HTS workflow was a multi-step process designed to identify and validate potent and selective inhibitors of TRPC4.

HTS_Workflow cluster_primary_screen Primary Screening cluster_confirmation Confirmation & Counterscreen cluster_characterization Hit Characterization PrimaryScreen 305,000 compounds screened (Fluorescence-based Ca2+ influx assay) PrimaryHits 1189 Initial Hits Identified PrimaryScreen->PrimaryHits ConfirmationAssay 856 compounds re-tested in TRPC4 confirmatory assay ValidatedHits 735 Validated TRPC4 Inhibitors ConfirmationAssay->ValidatedHits Counterscreen Counterscreen against TRPC6 channels ValidatedHits->Counterscreen CRC Concentration-Response Curves (400 compounds) SelectiveHits Identification of selective compounds Counterscreen->SelectiveHits SAR Structure-Activity Relationship (SAR) Studies CRC->SAR Electrophysiology Electrophysiological Validation SAR->Electrophysiology This compound Identification of this compound Electrophysiology->this compound

High-Throughput Screening Workflow for the Identification of this compound.

Mechanism of Action and Selectivity

This compound acts as a direct inhibitor of TRPC4 and TRPC5 channels.[4] Electrophysiological studies have shown that this compound can block TRPC4β currents activated through various mechanisms, including G-protein coupled receptor (GPCR) stimulation and direct G-protein activation with intracellular GTPγS.[1][2] This suggests that this compound's mechanism of action is a direct blockade of the channel, rather than interference with upstream signaling pathways.[1][2]

Signaling Pathway of TRPC4 Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade leading to TRPC4 activation and the point of inhibition by this compound.

Signaling_Pathway GPCR GPCR (e.g., µ-opioid Receptor) G_protein Gαi/o or Gαq/11 GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC TRPC4 TRPC4 Channel G_protein->TRPC4 activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca2+ Influx TRPC4->Ca_influx This compound This compound This compound->TRPC4 inhibits SAR_Logic InitialHit Initial HTS Hit (SID 24829278) Resynthesis Resynthesis and Confirmation InitialHit->Resynthesis AnalogSynthesis Synthesis of Analogs Resynthesis->AnalogSynthesis PotencyTesting Potency Testing (TRPC4 IC50) AnalogSynthesis->PotencyTesting SelectivityTesting Selectivity Testing (TRPC6 IC50) AnalogSynthesis->SelectivityTesting SAR_Analysis SAR Analysis and Model Building PotencyTesting->SAR_Analysis SelectivityTesting->SAR_Analysis OptimizedLead Optimized Lead (this compound) SAR_Analysis->OptimizedLead

References

An In-depth Technical Guide to the Structure-Activity Relationship of ML204

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML204, a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels. This compound has emerged as a critical pharmacological tool for investigating the physiological roles of these channels and holds therapeutic potential for TRPC4/5-mediated pathologies.[1] This document details the structure-activity relationship (SAR), mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Profile

  • Compound Name: this compound[2]

  • Chemical Name: 4-Methyl-2-(1-piperidinyl)quinoline[2][3]

  • Molecular Formula: C₁₅H₁₈N₂[3][4]

  • Molecular Weight: 226.32 g/mol [3][4]

  • Mechanism of Action: Direct channel blocker of TRPC4 and TRPC5.[1][5] Its inhibitory action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a direct interaction with the channel protein.[6][7]

Quantitative Data: Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the SAR data for this compound and its analogs, detailing how structural modifications to the 4-methyl-2-(1-piperidinyl)quinoline core affect its inhibitory activity on TRPC4 channels. The data is derived from fluorescent-based intracellular Ca²⁺ assays.

Compound IDR-Group Modification (Piperidinyl Moiety)Quinoline ModificationTRPC4 IC₅₀ (µM)Selectivity vs. TRPC6 (Fold)
This compound (1) Piperidine4-Methyl0.96~19
2Pyrrolidine4-Methyl2.75~5.4
3Homopiperazine4-Methyl1.509.7
44-Methylpiperidine4-Methyl5.3-
54-Phenylpiperidine4-Methyl12.6-
6Piperazine4-MethylInactive-
7Morpholine4-Methyl>20-
9Diethylamine4-Methyl5.2-
133-Methylpyrrolidine4-Methyl2.5-

Data synthesized from Miller et al., J Biol Chem, 2011.[2][7]

SAR Summary: The initial SAR studies focused on modifying the piperidinyl and quinoline moieties of this compound.[7]

  • Piperidinyl Moiety: The piperidine ring is crucial for potent activity. Both contracting (pyrrolidine, 2 ) and expanding (homopiperazine, 3 ) the ring size resulted in a decrease in potency.[7] Substitutions on the piperidine ring, such as with methyl (4 ) or phenyl (5 ) groups, were poorly tolerated and led to a significant loss of activity.[7] The introduction of heteroatoms, as seen in the morpholine (7 ) and piperazine (6 ) analogs, also dramatically reduced or abolished activity.[7] Acyclic analogs, like the diethylamine derivative (9 ), showed a notable decrease in potency.[7]

  • Quinoline Moiety: Further exploration of the quinoline portion of the molecule was initiated based on the more potent piperazine, pyrrolidine, and homopiperazine analogs.[7]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

3.1. Fluorescent Intracellular Ca²⁺ Influx Assay

This high-throughput assay measures changes in intracellular calcium in response to TRPC4 activation and inhibition.

  • Cell Culture: HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled receptor (e.g., µ-opioid receptor) are plated in 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.[6]

  • Dye Loading: A loading buffer is prepared containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).[6] The cells are incubated with the dye-loading solution for 60 minutes at 37°C in the dark.[6]

  • Compound Addition: Serial dilutions of this compound are prepared in HBSS. After incubation, the cells are washed twice with HBSS to remove excess dye.[6] The compound dilutions are then added to the respective wells and incubated for 10-20 minutes at room temperature.[6]

  • Assay and Data Acquisition: A fluorescence microplate reader (e.g., FLIPR or FlexStation) is used to measure baseline fluorescence. A TRPC4 agonist, such as a specific GPCR agonist (e.g., 300 nM DAMGO for µ-opioid receptor), is added to all wells to activate the channels.[2][6]

  • Data Analysis: The increase in fluorescence intensity, corresponding to Ca²⁺ influx, is measured. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence increase. The percentage of inhibition is plotted against the this compound concentration to determine the IC₅₀ value.[6]

3.2. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPC4 channels, providing high-resolution data on the inhibitor's effects.

  • Cell Preparation: Cells expressing TRPC4 channels (e.g., HEK293 cells co-expressing TRPC4β and µ-opioid receptors) are grown on glass coverslips.[6][7]

  • Pipette and Solutions: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ.[6]

    • Intracellular (pipette) solution (in mM): 140 Cs-aspartate, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.[6][7]

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[6]

  • Recording: The whole-cell configuration is established. The voltage across the cell membrane is clamped, and ionic currents are recorded.[6] TRPC4 currents are activated by a GPCR agonist (e.g., 50 nM DAMGO).[7] To investigate direct channel blocking, currents can also be activated by including 0.1 mM GTPγS in the intracellular solution to persistently activate G-proteins.[7]

  • Compound Application: Once a stable baseline current is established, solutions containing different concentrations of this compound are perfused into the bath.[6] Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to determine the current-voltage (I-V) relationship.[6]

  • Data Analysis: The amplitude of the TRPC4-mediated current is measured at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of this compound.[6] The percentage of inhibition for each concentration is calculated and plotted against the logarithm of the this compound concentration to determine the IC₅₀ value.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its characterization.

GPCR_TRPC4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist GPCR Agonist (e.g., DAMGO, ACh) GPCR Gαi/o or Gαq/11 Coupled Receptor Agonist->GPCR Binds G_protein G-protein (αβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) TRPC4 TRPC4 Channel PLC->TRPC4 Modulates Ca_ion Ca²⁺ TRPC4->Ca_ion This compound This compound This compound->TRPC4 Blocks G_protein->PLC Activates (Gαq) G_protein->TRPC4 Activates (Gαi/o) Cellular_Response Cellular Response Ca_ion->Cellular_Response Triggers

Caption: GPCR-mediated activation of TRPC4 and its inhibition by this compound.

Experimental_Workflow cluster_assay_development Assay Development & Screening cluster_characterization Hit Characterization cluster_sar Structure-Activity Relationship Cell_Line Develop Stable Cell Line (HEK293 + TRPC4 + GPCR) HTS High-Throughput Screening (Fluorescent Ca²⁺ Assay) Cell_Line->HTS Potency Determine Potency (IC₅₀) (Fluorescent & Ephys Assays) HTS->Potency Selectivity Assess Selectivity (vs. other TRP channels) Potency->Selectivity Mechanism Elucidate Mechanism (Direct Channel Block) Selectivity->Mechanism Analog_Synthesis Synthesize Analogs Mechanism->Analog_Synthesis Analog_Testing Test Analogs in Assays Analog_Synthesis->Analog_Testing SAR_Analysis Analyze SAR Data Analog_Testing->SAR_Analysis

Caption: General workflow for the discovery and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Calcium Assays Using ML204

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML204, a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, in in-vitro calcium assays. This document outlines the mechanism of action of this compound, detailed protocols for conducting fluorescent calcium influx assays, and relevant data for experimental design and interpretation.

Introduction to this compound

This compound is a small molecule antagonist that selectively inhibits TRPC4 and TRPC5 channels.[1][2] It has been identified as a valuable tool for studying the physiological roles of these channels and for screening potential therapeutic compounds. This compound exhibits significantly greater selectivity for TRPC4/C5 over other TRP channel family members, making it a precise pharmacological probe.[2][3] The inhibitory action of this compound is believed to be a direct blockade of the channel, independent of the G-protein coupled receptor (GPCR) activation pathway.[3]

Mechanism of Action and Signaling Pathways

TRPC4 and TRPC5 are non-selective cation channels that are permeable to Ca²⁺. Their activation is downstream of phospholipase C (PLC) and can be triggered by both Gq/11 and Gi/o coupled GPCRs.[4][5] The activation of Gq/11-coupled receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 can induce calcium release from intracellular stores, the activation of TRPC4 channels often requires the coincident signaling from Gi/o-coupled receptors.[4][6] This makes TRPC4 a coincidence detector for both Gq/11 and Gi/o signaling pathways.[4][7] this compound directly blocks the influx of Ca²⁺ through the TRPC4 channel pore.

TRPC4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist_Gq Agonist (Gq) GPCR_Gq Gq/11-coupled Receptor Agonist_Gq->GPCR_Gq Agonist_Gi Agonist (Gi) GPCR_Gi Gi/o-coupled Receptor Agonist_Gi->GPCR_Gi Gq Gq/11 GPCR_Gq->Gq Gi Gi/o GPCR_Gi->Gi TRPC4 TRPC4 Channel Ca_influx Ca²⁺ Influx TRPC4->Ca_influx PLC PLC PLC->TRPC4 sensitizes PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Gi->TRPC4 activates This compound This compound This compound->TRPC4 inhibits

Caption: Simplified signaling pathway of TRPC4 activation and inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in-vitro assays. The half-maximal inhibitory concentration (IC50) values can vary depending on the specific experimental conditions, such as the cell type and the method of channel activation.

Compound Target Channel Assay Type Activation Method IC50 Value (µM) Reference
This compoundTRPC4βFluorescent Intracellular Ca²⁺ Assayµ-opioid receptor stimulation (DAMGO)0.96[2][3]
This compoundTRPC4βFluorescent Intracellular Ca²⁺ AssayMuscarinic receptor stimulation (ACh)2.91 ± 2.1[3]
This compoundTRPC4βWhole-Cell Voltage ClampGTPγS2.85 ± 0.35[3]
This compoundTRPC5Whole-Cell Voltage Clampµ-opioid receptor stimulation~65% inhibition at 10 µM[3]
This compoundTRPC6Fluorescent Intracellular Ca²⁺ AssayMuscarinic receptor stimulation~18.2 (19-fold less potent than on TRPC4)[3]
This compoundTRPC6Whole-Cell Voltage ClampM5 muscarinic receptor stimulation~38% inhibition at 10 µM[3]

Experimental Protocols

Fluorescent Calcium Influx Assay Using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably co-expressing a TRPC4 channel and a G-protein coupled receptor (e.g., µ-opioid receptor).

  • HEK293 cells stably expressing TRPC4 and a GPCR of interest

  • This compound (stock solution in DMSO)

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

  • Agonist for the expressed GPCR (e.g., DAMGO for µ-opioid receptor)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed HEK293-TRPC4 cells in 96-well plate B Culture overnight A->B C Prepare Fura-2 AM loading solution D Incubate cells with Fura-2 AM C->D E Wash cells to remove excess dye D->E F Add this compound or vehicle control E->F G Incubate F->G H Measure baseline fluorescence (340/380 nm excitation, 510 nm emission) G->H I Add agonist to stimulate TRPC4 H->I J Measure fluorescence change over time I->J K Calculate 340/380 nm ratio J->K L Determine IC50 of this compound K->L

Caption: Experimental workflow for the fluorescent calcium influx assay.
  • Cell Culture:

    • Plate HEK293 cells co-expressing the human TRPC4 channel and a GPCR of interest (e.g., µ-opioid receptor) in a 96-well or 384-well black-walled, clear-bottom microplate.

    • Culture the cells overnight to allow for adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM. To aid in dye solubilization and cellular uptake, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in phenol red-free HBSS or another appropriate buffer.[8]

    • Aspirate the culture medium from the cell plate and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8]

    • After incubation, wash the cells two to three times with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Compound Application and Measurement:

    • Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control (e.g., 0.1% DMSO in HBSS).

    • Add the this compound dilutions or vehicle control to the respective wells and incubate for 10-20 minutes.

    • Place the plate in a fluorescence microplate reader.

    • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

    • Add the specific agonist for the expressed GPCR (e.g., 300 nM DAMGO) to all wells to activate the TRPC4 channels.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Determine the peak response for each concentration of this compound.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TRPC4 and TRPC5 channels in cellular calcium signaling. The provided protocols and data will assist researchers in designing and executing robust in-vitro calcium assays to study the function of these channels and to screen for novel modulators. Careful optimization of experimental parameters, such as cell density and dye loading conditions, is recommended for achieving reproducible and reliable results.

References

Application Notes and Protocols for ML204 in Whole-Cell Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of ML204, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels, in whole-cell patch clamp experiments. This guide is intended for researchers in academia and industry investigating ion channel function and pharmacology.

Introduction

This compound is a small molecule inhibitor that selectively targets TRPC4 and TRPC5 channels, which are non-selective cation channels implicated in a variety of physiological processes.[1][2] Understanding the electrophysiological effects of this compound is crucial for elucidating the roles of TRPC4/5 channels in cellular signaling and for the development of novel therapeutics. Whole-cell patch clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through these channels and assessing the inhibitory activity of compounds like this compound.[2][3][4][5][6]

Mechanism of Action

This compound exerts its inhibitory effect through the direct blockade of the TRPC4 and TRPC5 channel pore.[2] Its action is independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct interaction with the channel protein itself.[2][7] this compound has demonstrated selectivity for TRPC4 and TRPC5 over other TRP channel family members, such as TRPC3 and TRPC6, as well as other voltage-gated ion channels.[1][8][9]

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the experimental conditions, including the cell type, the method of channel activation, and the specific assay used. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound against TRPC4 and its selectivity over other TRPC channels.

Table 1: IC50 Values of this compound for TRPC4 Inhibition

Assay TypeCell LineActivation MethodIC50 (µM)Reference
Fluorescent Intracellular Ca2+ AssayHEK293µ-opioid receptor stimulation0.96[1][2]
Whole-Cell Voltage ClampHEK293µ-opioid receptor stimulation (DAMGO)2.6 - 3.55[2][9][10]
Whole-Cell Voltage ClampHEK293Intracellular GTPγS2.85[11]
Fluorescent Intracellular Ca2+ AssayHEK293Muscarinic receptor stimulation (ACh)2.91[11]

Table 2: Selectivity Profile of this compound

ChannelAssay TypeIC50 (µM)Selectivity vs. TRPC4 (fold)Reference
TRPC4Fluorescent Intracellular Ca2+ Assay0.96-[1][2]
TRPC6Fluorescent Membrane Potential Assay18.4~19[1][8]
TRPC5Manual Electrophysiology~65% inhibition at 10 µM-[8]

Experimental Protocols

This section details the protocol for conducting whole-cell patch clamp experiments to evaluate the inhibitory effects of this compound on TRPC4/5 channels.

Cell Preparation
  • Cell Culture : Use a cell line stably or transiently expressing the TRPC4 or TRPC5 channel of interest (e.g., HEK293 cells).[7]

  • Plating : Plate the cells onto glass coverslips suitable for microscopy and patch-clamping 24-48 hours before the experiment.[7]

Solutions and Reagents

A critical aspect of successful patch clamp experiments is the composition of the intracellular and extracellular solutions.

Table 3: Solution Compositions

SolutionComponentConcentration (mM)Reference
Extracellular (Bath) Solution NaCl140[2][7]
KCl5[2][7]
CaCl22[2][7]
MgCl21[7]
HEPES10[2][7]
Glucose10[7]
Adjust pH to 7.4 with NaOH
Intracellular (Pipette) Solution CsCl140[2]
HEPES10[2]
EGTA or BAPTA1 or 10[2][7]
Mg-ATP4[2][7]
Na-GTP0.3 - 0.4[2][7]
Adjust pH to 7.2 with CsOH[2]

Note: Solution compositions can be modified based on the specific experimental requirements.

This compound Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Store the stock solution at -20°C or -80°C.[1]

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically ≤ 0.1%).

Whole-Cell Patch Clamp Procedure
  • Pipette Preparation : Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[2][7]

  • Recording Setup : Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.[7]

  • Giga-ohm Seal Formation : Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[3][4][5]

  • Whole-Cell Configuration : Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[3][4][5] This provides electrical and diffusional access to the cell's interior.

  • Voltage Clamp Mode : Set the amplifier to voltage-clamp mode and clamp the cell at a holding potential (e.g., -60 mV).[7]

  • Baseline Recording : Record baseline channel activity by applying a voltage ramp or step protocol. A typical voltage ramp protocol may go from -100 mV to +120 mV over 110 ms.[9]

  • Channel Activation : Activate the TRPC4/5 channels using an appropriate agonist. For example, apply a GPCR agonist like DAMGO (for µ-opioid receptors) or Acetylcholine (for muscarinic receptors) to the bath solution.[8][10]

  • Application of this compound : Once a stable baseline current is established, apply this compound to the bath solution at various concentrations.[7]

  • Data Acquisition : Record the current inhibition at each concentration of this compound.

  • Data Analysis : Measure the current amplitude before and after the application of this compound. Calculate the percentage of inhibition and plot it against the this compound concentration to determine the IC50 value.[7]

Visualizations

Signaling Pathway of TRPC4/5 Activation and Inhibition by this compound

TRPC4_5_Signaling cluster_receptor GPCR Activation cluster_channel Channel Modulation Agonist Agonist (e.g., DAMGO, ACh) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates TRPC4_5 TRPC4/5 Channel PLC->TRPC4_5 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPC4_5->Ca_Influx Allows This compound This compound This compound->TRPC4_5 Directly Blocks

Caption: Signaling pathway of TRPC4/5 activation and inhibition by this compound.

Experimental Workflow for Whole-Cell Patch Clamp with this compound

Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing TRPC4/5 Channels start->cell_prep solution_prep Prepare Extracellular and Intracellular Solutions cell_prep->solution_prep pipette_prep Pull and Fill Patch Pipette solution_prep->pipette_prep seal_formation Form Giga-ohm Seal on a Single Cell pipette_prep->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell baseline_rec Record Baseline Current whole_cell->baseline_rec agonist_app Apply Agonist to Activate Channels baseline_rec->agonist_app ml204_app Apply this compound at Varying Concentrations agonist_app->ml204_app data_acq Record Current Inhibition ml204_app->data_acq analysis Analyze Data and Determine IC50 data_acq->analysis end End analysis->end

References

Investigating G-Protein Coupled Receptor Signaling with ML204: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These non-selective cation channels are key components in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial permeability.[1] The activation of TRPC4 and TRPC5 is intricately linked to G-protein coupled receptor (GPCR) signaling, primarily downstream of Gq/11 and Gi/o protein activation.[1][3] this compound serves as a critical pharmacological tool to dissect the roles of TRPC4 and TRPC5 in these signaling cascades, offering a significant advantage over less specific TRP channel blockers.[1] This document provides detailed application notes and protocols for utilizing this compound to investigate GPCR signaling pathways.

Mechanism of Action

This compound functions as a direct inhibitor of TRPC4 and TRPC5 channels.[1][4] Its inhibitory action is not dependent on the specific mode of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream GPCR signaling components.[1][2] Evidence suggests that this compound can block TRPC4 channels activated by various stimuli, including GPCR agonists and the direct G-protein activator GTPγS.[1][2] This direct mode of action makes this compound an excellent tool for isolating the contribution of TRPC4/5 channels to GPCR-mediated physiological responses.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound on TRPC4/5 Channels

TargetAssay TypeIC50 ValueReference
TRPC4βFluorescent Intracellular Ca2+ Assay0.96 µM[2][3]
TRPC4βWhole-Cell Voltage Clamp2.6 - 3.0 µM[3][4]
TRPC4Whole-Cell Patch Clamp (GTPγS activation)2.85 ± 0.35 µM[5]
TRPC4Fluorescent Intracellular Ca2+ Assay (ACh activation)2.91 ± 2.1 µM[5]
TRPC5Whole-Cell Patch Clamp (µ-OR activation)~65% inhibition at 10 µM[6]

Table 2: Selectivity Profile of this compound

ChannelConditionFold Selectivity vs. TRPC4Reference
TRPC6Muscarinic receptor-coupled activation19-fold[2][3]
TRPC3Not specified9-fold[7]
TRPC5Not specified9-fold[7]
TRPV1, TRPV3, TRPA1, TRPM810-20 µM this compoundNo appreciable block[2][3]
KCNQ2, native voltage-gated Na+, K+, Ca2+ channels10-20 µM this compoundNo appreciable block[2][3]

Signaling Pathway and Experimental Workflow Diagrams

GPCR_Signaling_Pathway GPCR-Mediated Activation of TRPC4/5 and Inhibition by this compound cluster_membrane Plasma Membrane GPCR GPCR (Gq/11 or Gi/o coupled) G_protein G-Protein GPCR->G_protein 2. G-protein activation PLC PLC G_protein->PLC 3. PLC activation (for Gq/11) TRPC4_5 TRPC4/5 Channel PLC->TRPC4_5 4. Channel Opening (via downstream signals) Ca_ion Ca²⁺ TRPC4_5->Ca_ion 5. Ca²⁺ Influx Ligand Ligand (Agonist) Ligand->GPCR 1. Activation Cellular_Response Downstream Cellular Response Ca_ion->Cellular_Response 6. Signal Transduction This compound This compound This compound->TRPC4_5 Inhibition

GPCR-mediated activation of TRPC4/5 and inhibition by this compound.

Calcium_Influx_Assay_Workflow Workflow for a Calcium Influx Assay to Test this compound Activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed HEK293 cells expressing TRPC4/5 and a GPCR in a 96-well plate P2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) P1->P2 A1 Establish baseline fluorescence reading P2->A1 A2 Add serial dilutions of this compound and incubate A1->A2 A3 Add GPCR agonist to stimulate channels A2->A3 A4 Measure fluorescence intensity (kinetic read) A3->A4 D1 Calculate change in fluorescence (ΔF) A4->D1 D2 Normalize data to control (agonist only) D1->D2 D3 Plot response vs. This compound concentration to determine IC50 D2->D3

Workflow for a calcium influx assay to test this compound activity.

Experimental Protocols

Intracellular Calcium Influx Assay using Fluo-4 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to TRPC4/5 channel activation and its inhibition by this compound using a fluorescent plate reader.[1]

Materials:

  • HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., µ-opioid receptor).[1]

  • Cell culture medium (e.g., DMEM with 10% FBS).[1]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]

  • Fluo-4 AM calcium indicator dye.[1]

  • Pluronic F-127.[1]

  • Probenecid.[1]

  • Agonist for the co-expressed GPCR (e.g., DAMGO for µ-opioid receptor).[1]

  • This compound.[1]

  • 96-well black-walled, clear-bottom cell culture plates.[1]

  • Fluorescent plate reader with excitation/emission wavelengths of ~490/525 nm.[1]

Procedure:

  • Cell Plating: Seed the HEK293 cells into 96-well plates at a density that results in a confluent monolayer on the day of the assay.[1]

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and Probenecid in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with HBSS containing Probenecid to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare the agonist solution at a concentration that elicits a robust response.[1]

  • Assay Measurement:

    • Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).[1]

    • Establish a baseline fluorescence reading for each well.[1]

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).[1]

    • Initiate the kinetic read, and after a few seconds, add the agonist to all wells simultaneously using the instrument's injection system.[1]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[1]

    • Normalize the data to the control wells (agonist only) and plot the response as a function of this compound concentration to determine the IC50 value.[1]

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring TRPC4/5 channel currents and their inhibition by this compound in the whole-cell patch-clamp configuration.[1]

Materials:

  • HEK293 cells expressing the TRPC4 or TRPC5 channel.[1]

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 Cs-aspartate, 10 EGTA, 1 MgCl2, 4 Na2ATP, 0.4 NaGTP, 10 HEPES, pH 7.2).

  • GPCR agonist or GTPγS for channel activation.

  • This compound.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass and fill with the internal solution.

  • Whole-Cell Configuration:

    • Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

  • Current Measurement:

    • Apply voltage ramps or steps to elicit and measure TRPC4/5 currents.

    • Activate the channels by including a GPCR agonist in the external solution or GTPγS in the internal solution.

  • This compound Application:

    • Once a stable current is established, apply this compound to the bath solution at various concentrations.[1]

    • Record the current inhibition at each concentration.[1]

  • Data Analysis:

    • Measure the current amplitude before and after the application of this compound.[1]

    • Calculate the percentage of inhibition and plot it against the this compound concentration to determine the IC50 value.[1] The characteristic doubly rectifying I-V curve of TRPC4/5 can also be analyzed.[1]

Conclusion

This compound is a valuable pharmacological tool for the study of TRPC4 and TRPC5 channels.[1] Its potency and selectivity make it a significant advance over less specific TRP channel blockers.[1] The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the physiological and pathophysiological roles of TRPC4 and TRPC5 in the context of GPCR signaling.

References

Application Notes and Protocols for ML204 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These non-selective cation channels are implicated in a variety of physiological processes, and the lack of selective pharmacological tools has historically hindered the elucidation of their specific roles. This compound emerged from a high-throughput screening (HTS) campaign of over 300,000 compounds from the Molecular Libraries Small Molecule Repository, which sought inhibitors of the intracellular calcium rise in response to the stimulation of mouse TRPC4β by μ-opioid receptors.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in HTS assays, including quantitative data on its potency and selectivity, experimental procedures for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been characterized using various in vitro assays. The following tables summarize the quantitative data on its potency and selectivity against different ion channels.

Table 1: Potency of this compound against TRPC Channels

TargetAssay TypeIC50Reference
TRPC4βFluorescent Intracellular Ca²⁺ Assay0.96 µM[3][4][5]
TRPC4βWhole-Cell Voltage Clamp2.6 - 3.0 µM[6]
TRPC4β (activated by ACh)Fluorescent Intracellular Ca²⁺ Assay2.91 ± 2.1 µM[3]
TRPC4 (activated by GTPγS)Whole-Cell Voltage Clamp2.85 ± 0.35 µM[7]
TRPC5Fluorescent Assay~65% inhibition at 10 µM[3]
TRPC6 (muscarinic receptor-coupled)Fluorescent Membrane Potential Assay18.4 µM[3]
TRPC3Fluorescent Assay9-fold selectivity vs TRPC4[8]

Table 2: Selectivity Profile of this compound

Channel/ReceptorConcentration TestedEffectReference
TRPV110 - 20 µMNo appreciable block[1][4]
TRPV310 - 20 µMNo appreciable block[1][4]
TRPA110 - 20 µMNo appreciable block[1][4]
TRPM810 - 20 µMNo appreciable block[1][4]
KCNQ210 - 20 µMNo appreciable block[1][4]
Voltage-gated Na⁺ channels (mouse DRG neurons)10 µMNo significant inhibition[3]
Voltage-gated K⁺ channels (mouse DRG neurons)10 µMNo significant inhibition[3]
Voltage-gated Ca²⁺ channels (mouse DRG neurons)10 µMNo significant inhibition[3]
M2 and M3 Muscarinic Receptors1, 3, 10 µMAntagonistic actions[9]

Signaling Pathway

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. The activation of these GPCRs by agonists leads to a signaling cascade that results in the opening of TRPC4/5 channels and a subsequent influx of cations, including Ca²⁺. This compound acts as a direct inhibitor of the TRPC4 and TRPC5 channels, blocking this ion influx.

TRPC4_5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine, Opioids) GPCR GPCR (e.g., M2/M3 Muscarinic, μ-Opioid) Agonist->GPCR G_protein Gq/11 or Gi/o Protein GPCR->G_protein TRPC4_5 TRPC4/TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx This compound This compound This compound->TRPC4_5 inhibits G_protein->TRPC4_5 activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cellular_Response Cellular Response Ca_influx->Cellular_Response

GPCR-mediated activation of TRPC4/5 and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for two key assays used in the high-throughput screening and characterization of this compound.

High-Throughput Fluorescent Intracellular Ca²⁺ Assay

This assay is designed to identify inhibitors of TRPC4 channel activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:

HTS_Workflow A 1. Cell Seeding (HEK293 cells expressing TRPC4β and μ-opioid receptor) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Addition (this compound or library compounds) B->C D 4. Agonist Stimulation (e.g., DAMGO) C->D E 5. Signal Detection (Fluorescence Plate Reader) D->E F 6. Data Analysis (IC50 determination) E->F

Workflow for the high-throughput fluorescent calcium assay.

Materials:

  • HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Black, clear-bottom 384-well microplates.

  • Fluo-4 AM (acetoxymethyl) ester.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Probenecid.

  • This compound stock solution (in DMSO).

  • Agonist solution (e.g., DAMGO, a μ-opioid receptor agonist).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 20 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound or other test compounds in HBSS.

    • Add the compound solutions to the wells. The final DMSO concentration should be kept below 0.5%.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading (excitation ~488 nm, emission ~520 nm) for 10-20 seconds.

    • Using the instrument's liquid handling capabilities, add the agonist solution (e.g., DAMGO to a final concentration of EC80) to all wells simultaneously.

    • Immediately begin recording the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of vehicle-treated (positive control) and agonist-free (negative control) wells.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology Assay

This assay provides a direct measure of ion channel activity and is used to validate the inhibitory effect of this compound on TRPC4 currents.

Materials:

  • HEK293 cells expressing TRPC4β and an activating receptor (e.g., μ-opioid receptor).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

  • Agonist (e.g., DAMGO) or channel activator (e.g., GTPγS in the internal solution).

  • This compound solution.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Current Elicitation and Inhibition:

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Activate TRPC4 channels by applying an agonist to the external solution or by including GTPγS in the internal solution.[3]

    • Once a stable current is established, perfuse the cell with the external solution containing different concentrations of this compound.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Proper Dosage and Administration of ML204 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1] These non-selective cation channels are implicated in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial permeability. This compound has emerged as a critical pharmacological tool for elucidating the specific roles of TRPC4 and TRPC5 in these processes. This document provides detailed application notes and protocols for the proper dosage and administration of this compound in cell culture experiments.

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of TRPC4 and TRPC5 channels. Its inhibitory action is not dependent on the mode of channel activation, suggesting a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1] TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. Upon GPCR activation, a signaling cascade is initiated, leading to the opening of TRPC4/5 channels and subsequent cation influx, most notably Ca2+. This compound effectively blocks this ion influx.

G_protein_signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gq/11 or Gi/o GPCR->G_protein Activation PLC PLC G_protein->PLC Activation TRPC4_5 TRPC4/5 Channel PLC->TRPC4_5 Activation Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Allows Ligand Ligand Ligand->GPCR Activation This compound This compound This compound->TRPC4_5 Inhibition Downstream Downstream Cellular Responses Ca_influx->Downstream

Figure 1: Simplified signaling pathway of GPCR-mediated TRPC4/5 activation and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound for easy reference.

Table 1: Potency and Selectivity of this compound

ParameterValueAssay TypeReference
IC50 (TRPC4) 0.96 µMFluorescent Intracellular Ca2+ Assay[2]
IC50 (TRPC4) ~3 µMWhole-cell Voltage Clamp[2]
Selectivity 19-fold vs. TRPC6Muscarinic Receptor-coupled Assay[2]
Selectivity No significant block of TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, and native voltage-gated Na+, K+, and Ca2+ channels at 10-20 µMElectrophysiology[2]

Table 2: Physicochemical Properties of this compound

PropertyValueNotesReference
Molecular Weight 226.32 g/mol [1]
Solubility in DMSO ≥ 45 mg/mL (198.83 mM)Use fresh, moisture-free DMSO for best results.[2]
Aqueous Solubility PoorInsoluble in water.[2]
Stability Half-life of two hours in buffered saline. Poor stability with liver microsomes.Stock solutions in DMSO can be stored for up to 1 year at -80°C.[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, to make a 10 mM stock, dissolve 2.26 mg of this compound (MW: 226.32) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is stable for up to one year.

General Cell Culture Guidelines
  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A typical starting range is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

  • Incubation Time: The incubation time can range from a few minutes for acute inhibition of channel activity to 24-72 hours for cell viability or other long-term assays.

  • Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Media Replacement: Given the limited stability of this compound in aqueous solutions, for long-term experiments (e.g., > 24 hours), it is advisable to replace the medium with fresh this compound-containing medium every 24 hours to maintain a consistent effective concentration.

Protocol 1: In Vitro Calcium Influx Assay

This protocol is designed to measure the inhibitory effect of this compound on TRPC4/5 channel activation in a cell-based fluorescent assay.

calcium_influx_workflow A Seed cells expressing TRPC4/5 and a relevant GPCR in a 96-well plate B Incubate overnight A->B C Load cells with a calcium indicator dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour at 37°C C->D E Wash cells to remove excess dye D->E F Pre-incubate with this compound or vehicle (10-20 minutes) E->F G Measure baseline fluorescence F->G H Add GPCR agonist to activate channels G->H I Record fluorescence change over time H->I J Analyze data to determine IC50 I->J

Figure 2: Experimental workflow for the in vitro calcium influx assay.

Materials:

  • Cells stably or transiently expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., HEK293 cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96-well cell culture plates.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound stock solution.

  • GPCR agonist.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure a confluent monolayer on the day of the assay.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium indicator dye solution (e.g., Fluo-4 AM in HBSS with Pluronic F-127) for 1 hour at 37°C.

  • Washing: Gently wash the cells with HBSS to remove any extracellular dye.

  • Compound Addition: Add this compound at various concentrations (e.g., 0.1 to 30 µM) or vehicle (DMSO) to the wells and incubate for 10-20 minutes at room temperature.

  • Assay: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the GPCR agonist to activate the TRPC4/5 channels and immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage of inhibition by this compound at each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on a given cell line.

mtt_assay_workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound or vehicle B->C D Incubate for the desired duration (e.g., 24, 48, or 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO or SDS-HCl) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate percent viability I->J

Figure 3: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 to 50 µM) or vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound by normalizing the absorbance to that of the vehicle-treated control wells.

Cell Lines and Tissues Investigated with this compound

This compound has been utilized in a variety of cell lines and primary tissues to investigate the role of TRPC4 and TRPC5 channels.

Table 3: Examples of Cell Lines and Tissues Treated with this compound

Cell/Tissue TypeOrganismApplicationReference
HEK293 cells HumanOverexpression studies of TRPC4/5 channels[2]
Ileal and detrusor smooth muscle cells MouseInvestigating muscarinic receptor signaling[1]
Guinea pig ileal myocytes Guinea PigStudying native TRPC4 currents[2]
Mouse dorsal root ganglion neurons MouseSelectivity profiling against other ion channels[2]

Concluding Remarks

This compound is a valuable tool for studying the function of TRPC4 and TRPC5 channels in various cellular contexts. The protocols and data presented in this document provide a comprehensive guide for the effective use of this compound in cell culture experiments. It is crucial to empirically determine the optimal conditions, including concentration and incubation time, for each specific cell line and experimental setup to ensure reliable and reproducible results.

References

Preparation of ML204 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ML204 is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) channels.[1] It is a valuable tool for researchers studying the physiological roles of these ion channels in various cellular processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in research and drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.

PropertyValueReference
Molecular Formula C₁₅H₁₈N₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
Appearance White to beige powder[3]
Purity ≥98% (HPLC)[3]
CAS Number 5465-86-1[2]

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. As indicated in Table 2, this compound exhibits high solubility in dimethyl sulfoxide (DMSO).

SolventSolubilityRemarksReference
DMSO 55 mg/mL (243.02 mM)Sonication is recommended to aid dissolution.[1]
DMSO 5 mg/mLWarmed solution.[3]
Ethanol 15 mg/mL
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (8.84 mM)For in vivo formulations. Sonication is recommended.[1]

Note: The variation in reported DMSO solubility may be due to differences in experimental conditions (e.g., temperature, sonication). It is recommended to start with a lower concentration and increase if necessary, ensuring complete dissolution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow Diagram

ML204_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Gather Materials weigh 1. Weigh this compound Powder start->weigh Ensure balance is calibrated add_dmso 2. Add DMSO weigh->add_dmso Calculate required volume dissolve 3. Dissolve this compound add_dmso->dissolve aliquot 4. Aliquot Solution dissolve->aliquot Ensure complete dissolution store 5. Store at -80°C aliquot->store Label aliquots clearly ppe Wear Appropriate PPE fume_hood Work in a Fume Hood

Caption: Workflow for the preparation and storage of an this compound stock solution.

Step-by-Step Procedure
  • Calculate the required amount of this compound and DMSO:

    • To prepare a 10 mM stock solution, the following calculation can be used:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • For 1 mL of a 10 mM solution:

        • Mass (mg) = 0.010 mol/L x 0.001 L x 226.32 g/mol x 1000 mg/g = 2.2632 mg

    • Therefore, to prepare 1 mL of a 10 mM this compound stock solution, you will need 2.26 mg of this compound and 1 mL of DMSO.

  • Weighing the this compound Powder:

    • Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.

    • Carefully weigh out the calculated amount of this compound powder (e.g., 2.26 mg) into the tube.

  • Dissolving the this compound:

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1] Gentle warming in a water bath (37°C) can also be used to aid dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.[1] A stock solution stored at -80°C is stable for at least one year.[1] For frequent use, aliquots can be stored at 4°C for up to one week.[1]

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound powder and solutions.

  • Engineering Controls: It is recommended to handle the solid compound in a chemical fume hood to avoid inhalation of the powder.

  • First Aid:

    • Skin Contact: In case of contact, wash the affected area thoroughly with soap and water.

    • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: If inhaled, move to fresh air.

    • Ingestion: If swallowed, wash out the mouth with water and seek medical attention.

  • Disposal: Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Signaling Pathway Diagram

This compound acts as an inhibitor of TRPC4 and TRPC5 channels. The following diagram illustrates a simplified representation of its mechanism of action.

ML204_Signaling_Pathway Simplified Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC45 TRPC4/C5 Channel Ca_Influx Ca²⁺ Influx TRPC45->Ca_Influx mediates PLC Phospholipase C (PLC) PLC->TRPC45 activates GPCR Gq-coupled GPCR GPCR->PLC activates This compound This compound This compound->TRPC45 inhibits Agonist Agonist Agonist->GPCR activates Downstream Downstream Signaling Ca_Influx->Downstream

Caption: this compound inhibits Ca²⁺ influx mediated by TRPC4/C5 channels.

Conclusion

This application note provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to this protocol will ensure the consistent and accurate preparation of this important pharmacological tool, leading to more reliable and reproducible experimental outcomes. Always refer to the manufacturer's safety data sheet (SDS) for the most up-to-date safety and handling information.

References

In-Vivo Efficacy Studies of ML204: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels.[1][2][3][4][5] These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, including smooth muscle function, neuronal signaling, and endothelial permeability.[1] The availability of a selective inhibitor like this compound provides a valuable tool to investigate the in-vivo roles of TRPC4 and TRPC5 and to explore their potential as therapeutic targets. These application notes provide a comprehensive guide for designing and executing in-vivo studies to evaluate the efficacy of this compound in preclinical models of anxiety and endothelial dysfunction.

Preclinical Pharmacokinetics of this compound

A preliminary PK study for this compound is strongly recommended to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t½), and oral bioavailability.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Based on Surrogate Data)

ParameterRoute of AdministrationValueUnit
CmaxOral (PO)~3,840ng/mL
TmaxOral (PO)~0.3hours
Oral (PO)~2.4hours
Bioavailability (F)Oral (PO)~13-87%%

Note: These values are extrapolated from a structurally related TRPC4/5 inhibitor, HC-070, and its optimized analog and should be experimentally determined for this compound.

In-Vivo Efficacy Models

Based on the known functions of TRPC4 and TRPC5 channels, the following in-vivo models are recommended for evaluating the efficacy of this compound.

Anxiety Models

TRPC4 and TRPC5 are expressed in brain regions associated with fear and anxiety, and their inhibition has been shown to have anxiolytic effects in preclinical models.[6][7]

  • Elevated Plus Maze (EPM): This widely used test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

  • Marble Burying Test: This test measures anxiety and obsessive-compulsive-like behavior based on the tendency of mice to bury unfamiliar objects.

Endothelial Dysfunction Models

TRPC4 channels are involved in store-operated calcium entry in endothelial cells and play a role in endothelium-dependent vasodilation.[8] Therefore, this compound can be evaluated in models of endothelial dysfunction.

  • Apolipoprotein E-deficient (ApoE-/-) Mouse Model: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, leading to endothelial dysfunction.[3]

  • Angiotensin II (Ang II)-Induced Endothelial Dysfunction: Chronic administration of Ang II induces hypertension, vascular inflammation, and endothelial dysfunction in mice.[1]

Experimental Protocols

This compound Formulation for In-Vivo Administration

A recommended formulation for the in-vivo administration of this compound is as follows:

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2]

  • Preparation:

    • Dissolve this compound in DMSO.

    • Add PEG300 and vortex until the solution is clear.

    • Add Tween 80 and mix thoroughly.

    • Add saline to the final volume and mix.

    • For intravenous administration, filter the final solution through a 0.22 µm syringe filter.

Protocol 1: Evaluation of Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in mice.

Animals: Male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

GroupTreatmentDose (mg/kg)Route
1Vehicle-PO
2This compound10PO
3This compound30PO
4Diazepam (Positive Control)2IP

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle orally (PO) 60 minutes before the test. Administer diazepam intraperitoneally (IP) 30 minutes before the test.

  • Place each mouse in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

Data Analysis:

  • Calculate the percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

  • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time in maze) x 100.

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Protocol 2: Evaluation of this compound on Endothelial Function in ApoE-/- Mice

Objective: To determine the effect of this compound on endothelial dysfunction in a model of atherosclerosis.

Animals: Male ApoE-/- mice (12 weeks old) on a high-fat diet.

Experimental Groups:

GroupTreatmentDose (mg/kg/day)RouteDuration
1Vehicle-PO4 weeks
2This compound30PO4 weeks
3Atorvastatin (Positive Control)10PO4 weeks

Procedure:

  • Feed mice a high-fat diet for 8 weeks to induce endothelial dysfunction.

  • Administer this compound, vehicle, or atorvastatin daily for 4 weeks via oral gavage.

  • At the end of the treatment period, assess endothelial function ex vivo using aortic ring vasoreactivity assays.

    • Euthanize mice and carefully dissect the thoracic aorta.

    • Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution.

    • Pre-contract the aortic rings with phenylephrine.

    • Assess endothelium-dependent vasodilation by measuring the relaxation response to cumulative concentrations of acetylcholine.

    • Assess endothelium-independent vasodilation using sodium nitroprusside.

Data Analysis:

  • Construct concentration-response curves for acetylcholine and sodium nitroprusside.

  • Compare the maximal relaxation and the sensitivity (EC50) between the different treatment groups.

  • Analyze data using two-way ANOVA followed by a post-hoc test.

Data Presentation

Table 2: Summary of In-Vivo Efficacy Data for this compound in the Elevated Plus Maze Test

Treatment GroupDose (mg/kg)% Open Arm Entries (Mean ± SEM)% Time in Open Arms (Mean ± SEM)
Vehicle-
This compound10
This compound30
Diazepam2

Table 3: Summary of Ex-Vivo Aortic Ring Vasoreactivity Data in ApoE-/- Mice Treated with this compound

Treatment GroupDose (mg/kg/day)Maximal Relaxation to Acetylcholine (%) (Mean ± SEM)EC50 for Acetylcholine (nM) (Mean ± SEM)
Vehicle-
This compound30
Atorvastatin10

Mandatory Visualization

G cluster_0 GPCR Activation (e.g., mGluR, CCK2R) cluster_1 TRPC4/5 Channel Activation and Downstream Effects GPCR G-Protein Coupled Receptor Gq11 Gq/11 Protein GPCR->Gq11 Agonist Binding PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channel IP3->TRPC4_5 Activation Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Neuronal_Exc Increased Neuronal Excitability Ca_influx->Neuronal_Exc Anxiety Anxiety-like Behavior Neuronal_Exc->Anxiety This compound This compound This compound->TRPC4_5

Caption: Signaling pathway of this compound in anxiety.

G cluster_0 Experimental Workflow for In-Vivo Efficacy Study Animal_Model Select Animal Model (e.g., ApoE-/- mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Dosing with This compound or Vehicle Grouping->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring Endpoint Endpoint Assessment (e.g., Aortic Ring Assay) Dosing->Endpoint Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow.

G cluster_0 Logical Relationship of the In-Vivo Study Components Hypothesis Hypothesis: This compound ameliorates endothelial dysfunction Model In-Vivo Model: ApoE-/- mice Hypothesis->Model Treatment Treatment: This compound vs. Vehicle Model->Treatment Primary_Endpoint Primary Endpoint: Endothelium-dependent vasodilation Treatment->Primary_Endpoint Secondary_Endpoint Secondary Endpoints: Blood pressure, Atherosclerotic plaque size Treatment->Secondary_Endpoint Outcome Expected Outcome: Improved vasodilation in this compound group Primary_Endpoint->Outcome

Caption: Logical relationships in the study design.

References

Troubleshooting & Optimization

ML204 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the common challenge of ML204 insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: this compound is a hydrophobic molecule with very low intrinsic solubility in aqueous solutions.[1] Its non-polar structure makes it energetically unfavorable to interact with polar water molecules, leading to poor dissolution.[2] Direct dissolution in aqueous buffers is generally not feasible. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.[3][4]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[3][5][6][7] this compound exhibits high solubility in DMSO, allowing for the creation of stocks at concentrations up to 100 mM (22.63 mg/mL).[5] For some applications, 1eq. HCl can also be used to dissolve this compound, though at a lower maximum concentration of 25 mM.[5][7]

Q3: My this compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and what can I do?

A3: This common issue is known as precipitation upon dilution.[4][8] When the concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO concentration is drastically lowered. The aqueous environment can no longer support the solubility of the hydrophobic this compound, causing it to crash out of solution.[8]

To mitigate this, follow these recommendations:

  • Optimize Dilution: Instead of a single large dilution, add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations of this compound that are prone to precipitation.[8]

  • Use Sonication: After dilution, sonicating the working solution for 5-10 minutes can help break down small aggregates and improve dispersion.[3][9]

  • Lower the Final Concentration: The most direct solution is to work at a lower final concentration of this compound that is below its solubility limit in the final assay buffer.[8]

  • Maintain a Minimum DMSO Concentration: Ensure the final DMSO concentration in your working solution is sufficient to aid solubility, but be mindful of its effects on your experimental system. For cell-based assays, the final DMSO concentration should generally not exceed 0.1% to avoid solvent-induced toxicity, though some cell lines can tolerate up to 0.5%.[3] A solvent tolerance control experiment is always recommended.

Q4: Are there alternative formulation strategies to improve this compound solubility for in vivo or challenging in vitro experiments?

A4: Yes. For more demanding applications, co-solvents and surfactants can be employed. A widely referenced formulation for in vivo use consists of a mixture of solvents.[3] A common example is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Such formulations use polyethylene glycol (PEG) as a co-solvent and Tween 80 as a surfactant to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[10][11]

Q5: How should I prepare and store this compound solutions?

A5: Concentrated stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[3] For short-term use, aliquots can be kept at 4°C for about a week.[3] It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately to prevent the compound from precipitating over time.[3][8]

Quantitative Data: this compound Solubility

The following table summarizes the maximum solubility of this compound in various solvents, as reported by different suppliers.

Solvent SystemMax Concentration (mM)Max Concentration (mg/mL)NotesReference(s)
DMSO243.0255Sonication is recommended.[3]
DMSO10022.63N/A[5][7]
DMSO~22.15Gentle warming may be required.[6]
1 eq. HCl255.66Gentle warming may be required.[5][7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline8.842For in vivo formulation. Solvents should be added sequentially. Sonication is recommended.[3]

Note: The molecular weight of this compound is 226.32 g/mol .[3][5][6] Slight variations in reported solubility may occur due to differences in compound purity, hydration state, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Concentrated Stock Solution in DMSO

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate Required Volume: To prepare a 50 mM stock solution from 5 mg of this compound (MW: 226.32), calculate the required volume of DMSO: (5 mg / 226.32 mg/mmol) / 50 mmol/L = 0.0004419 L = 442 µL.

  • Weigh Compound: Accurately weigh 5 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 442 µL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes.

  • Apply Sonication: If solid particles are still visible, place the tube in a water bath sonicator for 5-10 minutes until the solution is clear.[3] Gentle warming (e.g., to 37°C) can also aid dissolution but check for compound stability.[2][6]

  • Store: Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

Materials:

  • 50 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Warm Reagents: Allow the this compound stock solution and the aqueous buffer to come to room temperature.

  • Prepare Buffer: Add the final volume of the aqueous buffer to a sterile conical tube (e.g., 10 mL for a 10 mL final solution).

  • Calculate Dilution: To prepare a 10 µM working solution from a 50 mM stock, a 1:5000 dilution is required. For a 10 mL final volume, you will need 2 µL of the 50 mM stock.

  • Perform Dilution: While vigorously vortexing the aqueous buffer, slowly add the 2 µL of the 50 mM this compound stock solution dropwise into the vortex. This ensures rapid dispersion and minimizes precipitation.[8]

  • Final Mix: Continue vortexing for another 30-60 seconds after adding the stock.

  • Inspect and Use: Visually inspect the solution for any signs of cloudiness or precipitate. Use the working solution immediately for your experiment.[3] The final DMSO concentration in this example is 0.02%.

Visualizations

Troubleshooting_Workflow start Observation: This compound precipitates in aqueous buffer check_stock Is the stock solution fully dissolved? start->check_stock remake_stock Remake stock solution. Use sonication/gentle warming. check_stock->remake_stock No optimize_dilution Optimize Dilution Method check_stock->optimize_dilution Yes remake_stock->check_stock dilution_steps Add stock to buffer while vortexing vigorously. Use fresh working solution immediately. optimize_dilution->dilution_steps still_precipitates Still precipitates? dilution_steps->still_precipitates lower_conc Lower the final This compound concentration. still_precipitates->lower_conc Yes success Solution is clear: Proceed with experiment still_precipitates->success No lower_conc->still_precipitates consider_formulation Consider alternative formulation (e.g., with co-solvents like PEG300 or surfactants like Tween 80) lower_conc->consider_formulation If lowest effective concentration still precipitates Precipitation_Mechanism cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution into Aqueous Buffer a1 This compound a2 This compound a3 This compound a4 This compound a5 This compound stock_label This compound is soluble in 100% DMSO precipitate_label Hydrophobic this compound molecules aggregate (precipitate) in water stock_label->precipitate_label Dilution (DMSO concentration decreases) b1 This compound b2 This compound b3 This compound b4 This compound b5 This compound Signaling_Pathway cluster_membrane Cell Membrane extracellular Extracellular intracellular Intracellular membrane trpc4_5 TRPC4/C5 Channel downstream Downstream Signaling trpc4_5->downstream This compound This compound block This compound->block ca_influx Ca²⁺ Influx ca_influx->trpc4_5

References

Technical Support Center: Optimizing ML204 Concentration for TRPC4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML204 for the effective and specific inhibition of TRPC4 channels. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during TRPC4 inhibition experiments using this compound.

FAQs

  • What is the recommended starting concentration for this compound? For initial experiments, a concentration range of 1-10 µM is recommended. The half-maximal inhibitory concentration (IC50) for this compound against TRPC4 has been reported to be approximately 0.96 µM in fluorescent-based assays and 2.6 - 2.9 µM in electrophysiological assays.[1][2]

  • What is the selectivity profile of this compound? this compound is a selective inhibitor of TRPC4 and TRPC5 channels.[3] It exhibits approximately 19-fold selectivity for TRPC4 over TRPC6 and 9-fold selectivity over TRPC3.[1][2] Minimal to no activity has been observed against TRPV, TRPA, and TRPM channels.[1][2]

  • How should I prepare and store this compound stock solutions? this compound is soluble in DMSO and 1eq. HCl.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your experimental buffer or cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C.[5]

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
No or weak inhibition of TRPC4 activity Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit TRPC4 in your specific experimental setup.Perform a dose-response curve to determine the optimal inhibitory concentration for your cell type and activation method. Start with a broader range (e.g., 0.1 µM to 30 µM).
Compound Instability/Degradation: this compound may have degraded due to improper storage or handling.Ensure this compound stock solutions are stored properly at -20°C and protected from light.[5] Prepare fresh dilutions for each experiment.
Cellular Context: The efficacy of this compound can be cell-type dependent. In some specific cellular environments, this compound may not inhibit TRPC4 as expected.[6]Confirm TRPC4 expression and function in your cell line using a positive control or an alternative TRPC4 inhibitor.
Assay-Specific Issues: The method used to activate TRPC4 or measure its activity may interfere with this compound's inhibitory action.This compound has been shown to directly block the TRPC4 channel, independent of the GPCR activation pathway.[1][7] If using a GPCR-dependent activation, ensure the rest of the signaling pathway is functional.
High background or variability in fluorescence assays (e.g., Calcium Imaging) Uneven Dye Loading: Inconsistent loading of calcium indicators like Fluo-4 AM can lead to variable baseline fluorescence.Optimize the dye loading protocol, ensuring consistent incubation time and temperature. Visually inspect cells to confirm uniform loading before starting the experiment.
Cell Health Issues: Unhealthy or dying cells can exhibit altered calcium signaling and contribute to high background.Ensure optimal cell culture conditions. Perform a cell viability assay to confirm that the this compound concentration used is not cytotoxic.
Autofluorescence: The compound or components in the media may be autofluorescent at the excitation/emission wavelengths used.Run a control with this compound in the absence of cells to check for autofluorescence. If necessary, adjust the wavelengths or use a different fluorescent dye.
Precipitation of this compound in culture medium Poor Solubility: this compound may precipitate at higher concentrations in aqueous solutions like cell culture media.Prepare fresh dilutions of this compound from a DMSO stock solution just before use. Avoid high concentrations of this compound in the final working solution. Gently mix the medium after adding this compound.[5]
Interaction with Media Components: Components in the cell culture medium, such as proteins in serum, can interact with this compound and cause precipitation.If possible, reduce the serum concentration during the experiment or use a serum-free medium. Ensure the pH of the medium is stable, as pH shifts can affect compound solubility.[5]
Observed cell toxicity High this compound Concentration: The concentration of this compound used may be cytotoxic to the specific cell line.Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cells. Use a concentration that effectively inhibits TRPC4 without significantly impacting cell viability.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as a TRPC4 inhibitor.

Parameter Value Assay Type Reference
IC50 for TRPC4 0.96 µMFluorescent Intracellular Ca2+ Assay[1][2]
2.6 µMWhole-Cell Voltage Clamp[1][2]
2.9 µMWhole-Cell Voltage Clamp[1]
Selectivity 19-fold vs. TRPC6Fluorescent Assay[1][2]
9-fold vs. TRPC3/TRPC5Fluorescent Assay[1][2]
Solubility 100 mM in DMSO[4]
25 mM in 1eq. HCl (with gentle warming)[4]

Experimental Protocols

Fluorescent Calcium Influx Assay

This method provides a high-throughput measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC4 channel activation and inhibition.

Principle: Cells expressing TRPC4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC4 channels leads to an influx of extracellular calcium, increasing the dye's fluorescence intensity. This compound's inhibitory effect is quantified by its ability to reduce this fluorescence increase.

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled receptor (e.g., µ-opioid receptor) in 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the dye-loading solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in HBSS.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

  • Assay and Data Acquisition:

    • Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add a TRPC4 agonist (e.g., a specific GPCR agonist) to all wells simultaneously to activate the channels.

    • Record the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPC4 channels in the plasma membrane of a single cell, offering high resolution for studying inhibitor effects.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are recorded.

Detailed Protocol:

  • Cell Preparation: Use cells expressing TRPC4 channels, either from a stable cell line or primary culture, grown on glass coverslips.

  • Pipette and Solutions:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Activate TRPC4 channels using a suitable agonist perfused into the bath solution.

    • Once a stable baseline current is established, perfuse the bath with solutions containing different concentrations of this compound.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

  • Data Analysis:

    • Measure the amplitude of the TRPC4-mediated current at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Visualizations

TRPC4_Signaling_Pathway GPCR GPCR G_Protein Gq/11 or Gi/o GPCR->G_Protein Agonist PLC PLC G_Protein->PLC Activation TRPC4 TRPC4 Channel PLC->TRPC4 Activation Ca_Influx Ca2+ Influx TRPC4->Ca_Influx This compound This compound This compound->TRPC4 Inhibition

TRPC4 channel activation and inhibition by this compound.

Experimental_Workflow start Start: Optimizing this compound Concentration cell_prep Prepare TRPC4-expressing cells start->cell_prep dose_response Perform dose-response experiment (e.g., 0.1 µM - 30 µM this compound) cell_prep->dose_response assay Conduct functional assay (Calcium Imaging or Patch-Clamp) dose_response->assay data_analysis Analyze data to determine IC50 assay->data_analysis viability Assess cell viability at effective concentrations data_analysis->viability concentration_selection Select optimal non-toxic concentration viability->concentration_selection end Proceed with experiments concentration_selection->end

Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem: No/Weak TRPC4 Inhibition check_concentration Is this compound concentration optimized? start->check_concentration optimize_concentration Action: Perform dose-response curve check_concentration->optimize_concentration No check_compound Is the compound stock fresh and properly stored? check_concentration->check_compound Yes optimize_concentration->check_compound prepare_fresh Action: Prepare fresh this compound dilutions check_compound->prepare_fresh No check_cells Is TRPC4 functionally expressed in your cells? check_compound->check_cells Yes prepare_fresh->check_cells validate_cells Action: Validate with positive control/alternative inhibitor check_cells->validate_cells No check_assay Are there issues with the assay itself? check_cells->check_assay Yes validate_cells->check_assay troubleshoot_assay Action: Troubleshoot assay parameters (e.g., agonist concentration) check_assay->troubleshoot_assay Yes no_solution Consult further resources check_assay->no_solution No solution Problem Resolved troubleshoot_assay->solution

Troubleshooting logic for this compound experiments.

References

Technical Support Center: ML204 IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the IC50 value of ML204, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets TRPC4 and TRPC5 ion channels.[1] Its mechanism of action is believed to be a direct interaction with the channel protein, leading to a block of ion permeation, rather than interference with upstream signaling pathways.[1][2][3] This makes it a valuable tool for studying the physiological roles of these specific channels.[1]

Q2: What are the reported IC50 values for this compound?

A2: The IC50 value for this compound can vary depending on the experimental method used. Reported values are approximately 0.96 µM in fluorescent intracellular Ca2+ assays and around 2.6 µM to 3 µM in whole-cell voltage clamp experiments.[4][5][6]

Q3: Is this compound selective for TRPC4/C5 channels?

A3: Yes, this compound exhibits significant selectivity for TRPC4 and TRPC5 channels. It shows approximately 19-fold selectivity against the muscarinic receptor-coupled TRPC6 channel.[3][4] Studies have shown no significant blocking activity at concentrations up to 22 µM for other TRP channels like TRPV1, TRPV3, TRPA1, and TRPM8.[5]

Quantitative Data Summary

The inhibitory potency of this compound against TRPC4/C5 channels has been determined using various in vitro assays. The table below summarizes the reported IC50 values.

Assay TypeTargetReported IC50 ValueReference
Fluorescent Intracellular Ca2+ AssayTRPC4β0.96 µM[3][4][6]
Whole-Cell Voltage ClampTRPC4β~3 µM[4]
Electrophysiological AssayTRPC42.6 µM[5][6]

Signaling Pathway

This compound acts by directly inhibiting the TRPC4/C5 ion channels, which are key components of a signaling pathway initiated by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates this pathway and the point of inhibition by this compound.

ML204_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/C5 Channel IP3->TRPC4_5 Activates DAG->TRPC4_5 Activates Ca_increase ↑ [Ca2+]i TRPC4_5->Ca_increase Ca2+ Influx This compound This compound This compound->TRPC4_5 Inhibits Agonist Agonist Agonist->GPCR Activation

Figure 1. Signaling pathway showing this compound inhibition of TRPC4/5 channels.

Experimental Protocols

Two primary methods for determining the IC50 value of this compound are detailed below.

Fluorescence-Based Intracellular Calcium Assay

This method measures the inhibition of agonist-induced intracellular calcium increase in cells expressing TRPC4 or TRPC5 channels.

Materials:

  • HEK293 cells stably expressing TRPC4β and a GPCR (e.g., μ-opioid receptor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black-wall, clear-bottom plates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hank's Buffered Salt Solution (HBSS).

  • Probenecid (optional, to prevent dye leakage).

  • Agonist for the expressed GPCR (e.g., DAMGO for μ-opioid receptor).

  • This compound stock solution (in DMSO).

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Workflow Diagram:

Calcium_Assay_Workflow A 1. Seed Cells B 2. Load with Calcium Dye A->B C 3. Incubate with this compound B->C D 4. Add Agonist C->D E 5. Measure Fluorescence D->E F 6. Data Analysis (IC50) E->F

Figure 2. Workflow for the fluorescence-based calcium assay.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO).

    • Wash the cells with HBSS to remove excess dye.

    • Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Use the plate reader's injector to add the agonist to all wells simultaneously.

    • Record the fluorescence intensity over time (kinetic read) for at least 120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data by expressing the response as a percentage of the control (no this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion current through TRPC4/C5 channels and its inhibition by this compound.

Materials:

  • HEK293 cells expressing TRPC4 or TRPC5.

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular (pipette) solution.

  • Extracellular (bath) solution.

  • Agonist to activate the channels (e.g., GTPγS in the pipette solution or a GPCR agonist in the bath).

  • This compound stock solution (in DMSO).

  • Data acquisition and analysis software.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for electrophysiology.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Position a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Measurement:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply a voltage ramp or step protocol to elicit TRPC4/C5 currents.

    • Activate the channels using an appropriate agonist.

    • Once a stable baseline current is established, perfuse the bath with the extracellular solution containing different concentrations of this compound.

    • Record the current inhibition at each this compound concentration.

  • Data Analysis:

    • Measure the current amplitude before and after the application of each this compound concentration.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Troubleshooting Guides

Fluorescence-Based Calcium Assay
IssuePossible CauseSuggested Solution
No or low fluorescence signal - Inefficient dye loading.- Low cell viability.- Incorrect filter settings on the plate reader.- Ensure proper incubation time and temperature for dye loading.- Check cell health and density.- Verify the excitation and emission wavelengths are correct for the chosen dye.
High background fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from the compound or media.- Wash cells thoroughly after dye loading.- Include a control with compound but no cells to check for autofluorescence.
No response to agonist - GPCR is not expressed or is non-functional.- Agonist is degraded or at an incorrect concentration.- Confirm receptor expression and functionality.- Use a fresh agonist solution and perform a dose-response curve for the agonist.
High well-to-well variability - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors.- Ensure a homogenous cell suspension when plating.- Use a multichannel pipette for consistent liquid handling.
Whole-Cell Patch-Clamp Electrophysiology
IssuePossible CauseSuggested Solution
Unable to form a GΩ seal - Dirty pipette tip.- Unhealthy cells.- Incorrect pipette resistance.- Use fresh, filtered intracellular solution.- Ensure cells are healthy and not overgrown.- Use pipettes with a resistance in the optimal range (3-7 MΩ).
Unstable recording (seal is lost) - Mechanical drift.- Poor cell health.- Osmolarity mismatch between solutions.- Ensure the rig is free from vibrations.- Use healthy, well-adhered cells.- Check and adjust the osmolarity of your intracellular and extracellular solutions.
No or small channel current - Low channel expression.- Ineffective agonist stimulation.- Use a cell line with confirmed high expression of TRPC4/C5.- Verify the concentration and application method of the agonist.
Slow or incomplete washout of this compound - Compound may be "sticky" and bind non-specifically.- Increase the perfusion rate and duration of the washout period.

References

Potential off-target effects of the compound ML204.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of the compound ML204. It includes troubleshooting guides and FAQs to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels.[1][2] It is reported to directly interact with the channel protein rather than interfering with upstream signaling pathways.[1][3][4] This is supported by evidence showing that this compound can block TRPC4 channels activated by various methods, including G-protein coupled receptor (GPCR) agonists and direct G-protein activation with GTPγS.[1][3][4]

Q2: What is the known selectivity profile of this compound?

A2: this compound shows good selectivity for TRPC4 and TRPC5 over other TRP channels.[5][6] It exhibits approximately 19-fold selectivity against the closely related TRPC6 channel and 9-fold selectivity against TRPC5.[5][6] At concentrations up to 10-20 μM, it shows no significant activity at TRPV1, TRPV3, TRPA1, and TRPM8 channels, nor does it affect KCNQ2 or native voltage-gated sodium, potassium, and calcium channels in mouse dorsal root ganglion neurons.[3][6][7]

Q3: Are there any known non-TRP channel off-target effects for this compound?

A3: Yes. Studies have suggested that this compound may have antagonistic effects on M2 and M3 muscarinic receptors.[8] This is a critical consideration in experimental systems where muscarinic signaling is active, such as in ileal or detrusor smooth muscles.[8] The inhibitory effects of this compound in such tissues could be a result of muscarinic receptor antagonism rather than, or in addition to, TRPC4 channel inhibition.[8]

Q4: What does the nomenclature "(+)-ML206" mean in relation to this compound?

A4: While most of the scientific literature refers to the compound as this compound, some chemical suppliers may use the designation "(+)-ML206".[1] It is suggested that this compound may be a racemic mixture, and (+)-ML206 could refer to a specific, potentially more active, enantiomer.[1] However, the bulk of the published biological data has been generated using the compound referred to as this compound.[1]

Quantitative Data: Selectivity Profile of this compound

The following table summarizes the inhibitory potency of this compound against its primary targets and key off-targets.

TargetAssay TypeIC50 Value (μM)Selectivity vs. TRPC4βReference
Primary Targets
Mouse TRPC4βFluorescent Ca2+ Assay0.96-[3][4]
Mouse TRPC4βElectrophysiology2.6 - 3.0-[5][7]
Human TRPC5Not Specified~8.6 (9-fold vs TRPC4)9x[5][6]
Off-Targets (TRPC Family)
Human TRPC6Fluorescent Assay18.419x[3][5]
Off-Targets (Other Channels)
TRPV1, TRPV3, TRPA1, TRPM8VariousNo appreciable block at 10-20 μM>20x[3][6][7]
KCNQ2ElectrophysiologyNo significant inhibition at 30 μM>30x[3]
Voltage-gated Na+, K+, Ca2+ channelsElectrophysiologyNo appreciable block at 10-20 μM>20x[3][7]
Off-Targets (Receptors)
M2 & M3 Muscarinic ReceptorsFunctional AssaysAntagonistic action observed at 1-10 μMN/A[8]

Troubleshooting Guide

Issue: I am not observing the expected phenotype after applying this compound, or the effect is weaker than anticipated.

  • Possible Cause 1: Compound Stability/Solubility.

    • Troubleshooting Step: Ensure that this compound is fully dissolved. It is soluble in DMSO.[5] Prepare fresh stock solutions and dilute them in your experimental buffer immediately before use. Verify the final concentration and ensure it is appropriate for inhibiting your target.

  • Possible Cause 2: Off-Target Effects Masking the Primary Effect.

    • Troubleshooting Step: In systems with active cholinergic signaling, this compound's potential antagonism of M2/M3 muscarinic receptors could confound results.[8] Consider using a muscarinic agonist to confirm receptor functionality in your system and assess if this compound alters this response independently of TRPC4/5.

    • Diagram: Refer to the Troubleshooting Logic for Unexpected Results diagram below to systematically diagnose the issue.

Issue: I am observing effects that are not consistent with TRPC4/5 inhibition.

  • Possible Cause 1: Muscarinic Receptor Antagonism.

    • Troubleshooting Step: This is a likely off-target effect.[8] If your experimental model expresses M2 or M3 receptors (e.g., smooth muscle, certain neuronal populations), the observed phenotype may be due to inhibition of muscarinic signaling. To test this, try to replicate the effect with a known selective muscarinic antagonist.

  • Possible Cause 2: Non-specific effects at high concentrations.

    • Troubleshooting Step: Perform a dose-response curve. Off-target effects are more likely at higher concentrations. Use the lowest effective concentration of this compound as determined by your dose-response analysis. The IC50 for TRPC4 is ~1-3 μM, while significant off-target effects on TRPC6 or muscarinic receptors may become more prominent at concentrations approaching or exceeding 10 μM.[3][8]

Experimental Protocols

Protocol 1: Intracellular Calcium Assay for TRPC4 Inhibition

This protocol is a generalized method based on the high-throughput screen used to identify this compound.[3][4]

  • Cell Culture: Culture HEK293 cells stably co-expressing the target channel (e.g., mouse TRPC4β) and a relevant G-protein coupled receptor (e.g., μ-opioid receptor) in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for 10-20 minutes at room temperature.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Channel Activation: Add a specific agonist for the co-expressed GPCR (e.g., DAMGO for μ-opioid receptor) to activate the TRPC4 channels and initiate calcium influx.

  • Data Acquisition: Continuously record the fluorescence intensity for several minutes following agonist addition.

  • Data Analysis: Calculate the increase in fluorescence over baseline for each well. Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Electrophysiology for Selectivity Testing

This protocol describes a method for directly measuring ion channel currents to confirm this compound's inhibitory activity and selectivity.[3]

  • Cell Preparation: Use cells expressing the ion channel of interest (e.g., TRPC4, TRPC6, etc.).

  • Recording Setup: Obtain whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Pipette and Bath Solutions: Use an internal (pipette) solution designed to isolate the currents of interest (e.g., containing Cesium Aspartate to block K+ currents). The external (bath) solution should be a buffered physiological saline solution.

  • Current Elicitation: Elicit channel currents using an appropriate method. This can be done by applying voltage ramps or steps, or by including a channel activator in the bath or pipette solution (e.g., a GPCR agonist in the bath or GTPγS in the pipette).

  • Baseline Recording: Once a stable whole-cell recording is established, record baseline currents.

  • Compound Application: Perfuse the bath with a solution containing this compound at the desired concentration. Record the currents in the presence of the compound.

  • Washout: Perfuse the bath with the control solution to wash out the compound and observe any recovery of the current.

  • Data Analysis: Measure the current amplitude before, during, and after this compound application. Calculate the percentage of inhibition at each concentration to determine the IC50 value. Compare inhibition across different channel types to establish selectivity.

Visualizations

G This compound Signaling Pathway: On- and Off-Target Effects cluster_membrane Cell Membrane TRPC4 TRPC4/5 Channel Ca_influx [Ca2+]i ↑ TRPC4->Ca_influx Ca2+ Influx GPCR GPCR (e.g., M2/M3) GPCR->TRPC4 Activates Response Cellular Response Ca_influx->Response ML204_on This compound ML204_on->TRPC4 Blocks (On-Target) ML204_off This compound ML204_off->GPCR Antagonizes (Potential Off-Target) Agonist Agonist Agonist->GPCR G Workflow for Assessing this compound Off-Target Effects arrow arrow start Start: Unexpected Experimental Result primary_screen Primary Assay: Confirm this compound activity on intended target (TRPC4/5) start->primary_screen dose_response Perform Dose-Response Curve for this compound primary_screen->dose_response secondary_assay Secondary Assays: Test against known off-targets (e.g., TRPC6, Muscarinic Receptors) dose_response->secondary_assay control_exp Control Experiment: Use selective muscarinic antagonist to isolate TRPC4/5 effect secondary_assay->control_exp If muscarinic effects suspected analyze Analyze Data: Compare IC50 values and interpret confounding effects secondary_assay->analyze control_exp->analyze conclusion Conclusion: Characterize role of off-target activity analyze->conclusion G Troubleshooting Logic for Unexpected Results with this compound start Unexpected Result Observed q1 Is the this compound concentration well above the IC50 for TRPC4/5 (e.g., >10 µM)? start->q1 a1_yes High potential for off-target effects. Lower the concentration. q1->a1_yes Yes q2 Does your system have cholinergic signaling (M2/M3 receptors)? q1->q2 No a2_yes Observed effect may be due to muscarinic antagonism. Perform control experiments. q2->a2_yes Yes q3 Is the on-target (TRPC4/5) activity confirmed in your system? q2->q3 No a3_no Validate target expression and function before interpreting compound effects. q3->a3_no No end Effect is likely mediated by on-target TRPC4/5 inhibition. q3->end Yes

References

Technical Support Center: Overcoming Challenges in ML204 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML204 electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your electrophysiology studies.

Important Clarification: The Primary Target of this compound

A critical point to understand before designing and troubleshooting your experiments is the established molecular target of this compound. While your interest may be in KCNQ2 channels, extensive research has characterized this compound not as a KCNQ2 activator, but as a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.

Selectivity studies have shown no significant blocking activity by this compound on KCNQ2 channels, even at concentrations up to 10-20 μM[1][2]. Therefore, if your experimental goal is to activate or potentiate KCNQ2 currents, this compound is not the appropriate tool. This guide will address the likely challenges arising from this common misconception and provide general electrophysiology troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: I am applying this compound to my cells expressing KCNQ2 channels but see no change in current. Is my experiment failing?

A1: It is highly likely your experiment is working correctly, but the expected outcome is based on a common misunderstanding of this compound's pharmacology. This compound is not known to activate KCNQ2 channels[1][2]. The lack of effect you are observing is, in fact, the expected result and aligns with published selectivity data. To investigate KCNQ2 channel function, you should use a known activator, such as Retigabine or ML213.

Q2: Where can I find reliable information on this compound's selectivity?

Q3: What are some common causes of unstable recordings or loss of seal in whole-cell patch-clamp experiments?

A3: Unstable recordings are a frequent challenge in electrophysiology. Several factors can contribute to this issue:

  • Poor cell health: Ensure your cells are healthy and not overgrown or overly passaged.

  • Pipette quality: Use high-quality borosilicate glass for your pipettes. The tip should be smooth and of the appropriate size (typically 4-8 MΩ resistance). Fire-polishing the pipette tip can help in obtaining a stable seal.

  • Mechanical instability: Ensure the micromanipulator, microscope stage, and perfusion system are stable and free from vibrations. An anti-vibration table is essential.

  • Inadequate pressure: Insufficient positive pressure when approaching the cell can lead to debris clogging the pipette tip. Conversely, applying too much or too little negative pressure can make it difficult to form a giga-seal.

Q4: I am having difficulty achieving a high-resistance (GΩ) seal. What can I do?

A4: Forming a giga-seal is a critical step for high-quality recordings. If you are struggling, consider the following:

  • Cleanliness: Ensure your solutions are filtered (0.22 µm filter) and the bath is free of debris.

  • Cell approach: Approach the cell with a slight positive pressure to keep the pipette tip clean. Release the pressure just before touching the cell membrane.

  • Gentle suction: Apply gentle and brief negative pressure pulses to encourage seal formation. Sometimes, waiting a few moments after the pipette touches the cell can allow a seal to form spontaneously.

  • Voltage: Setting the holding potential to a more negative value (e.g., -60 to -70 mV) can sometimes facilitate seal formation.

Q5: My recordings are noisy. How can I reduce electrical noise?

A5: Electrical noise can obscure the signal of interest. To minimize noise:

  • Proper grounding: Ensure all equipment in your setup is properly grounded to a common point. Check for and eliminate any ground loops.

  • Faraday cage: Use a Faraday cage to shield your setup from external electromagnetic interference. Make sure the cage is completely closed during recording.

  • Reduce solution levels: Lowering the bath solution level can reduce noise from the perfusion system.

  • Equipment check: Turn off any unnecessary electrical equipment in the room that could be a source of noise.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No current activation with this compound on KCNQ2-expressing cells. This compound does not activate KCNQ2 channels.Verify the compound's mechanism of action. Use a known KCNQ2 activator like Retigabine or ML213 for your experiment.
Unstable baseline current. Poor seal quality or cell health.Re-patch with a new pipette, ensuring a GΩ seal. Use healthy, well-maintained cells.
Gradual loss of whole-cell configuration ("seal run-down"). Dialysis of essential intracellular components.Consider using the perforated patch technique to preserve the intracellular environment.
High access resistance after breaking into the cell. Incomplete rupture of the cell membrane.Apply short, gentle suction pulses. The "zap" function on your amplifier can also be used cautiously.
Inconsistent results between experiments. Variability in cell passage number, solution preparation, or temperature.Standardize your experimental protocols. Use cells within a consistent passage range, prepare fresh solutions daily, and control the recording temperature.

Quantitative Data Summary

The following tables summarize the potency of this compound on its primary targets and provide data for validated KCNQ2 activators for comparison.

Table 1: Potency of this compound as a TRPC4/5 Inhibitor

CompoundTargetAssay TypeIC₅₀Reference
This compoundTRPC4βIntracellular Ca²⁺ Assay0.96 µM[1]
This compoundTRPC4βWhole-cell Patch Clamp~3 µMN/A
This compoundTRPC6Intracellular Ca²⁺ Assay>18 µM (19-fold selectivity for TRPC4)[1]

Table 2: Potency of Validated KCNQ2 Activators

CompoundTarget(s)Assay TypeEC₅₀Key EffectReference
RetigabineKCNQ2/3Electrophysiology1.9 ± 0.2 µMLeftward shift in voltage-dependence of activation[3]
RetigabineKCNQ2Electrophysiology2.5 ± 0.6 µMLeftward shift in voltage-dependence of activation[3]
ML213KCNQ2Electrophysiology230 nMPotent activation and leftward shift in voltage-dependence[4]
ML213KCNQ4Electrophysiology510 nMPotent activation[4]

Experimental Protocols

General Whole-Cell Voltage-Clamp Protocol for KCNQ Channels

This protocol is a general guideline and should be optimized for your specific cell type and recording system.

  • Cell Preparation: Plate cells expressing the KCNQ channel of interest onto glass coverslips. Use cells at 70-90% confluency.

  • Solutions:

    • External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull pipettes from borosilicate glass to a resistance of 4-8 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a cell with a fire-polished pipette containing internal solution, applying slight positive pressure.

    • Form a GΩ seal by applying gentle negative pressure.

    • Rupture the membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage steps to elicit KCNQ currents (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Compound Application: Prepare stock solutions of a validated KCNQ2 activator (e.g., Retigabine, ML213) in DMSO and dilute to the final concentration in the external solution immediately before application via the perfusion system.

Visualizations

Signaling Pathway of this compound Action

ML204_Action cluster_membrane Cell Membrane TRPC4_5 TRPC4/5 Channel Ca_Influx Ca²⁺ Influx TRPC4_5->Ca_Influx Allows GPCR GPCR GPCR->TRPC4_5 Gates Agonist Agonist (e.g., Carbachol) Agonist->GPCR Activates This compound This compound This compound->TRPC4_5 Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Influx->Cellular_Response Triggers Compound_Validation_Workflow A 1. Define Target & Desired Effect (e.g., Activate KCNQ2) B 2. Literature Review & Database Search A->B C 3. Identify Candidate Compound (e.g., this compound vs. Retigabine) B->C D 4. Verify Primary Target and Selectivity Profile C->D D->B  Target Mismatch   E 5. Procure Compound & Prepare for Electrophysiology D->E  Target Match   F 6. Perform Electrophysiology Experiment E->F G 7. Analyze Results F->G H 8. Does Effect Match Literature? G->H I Proceed with Study H->I  Yes   J Troubleshoot Experiment or Re-evaluate Compound Choice H->J  No  

References

Technical Support Center: Ensuring the Stability and Storage of ML204 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ML204, a potent and selective antagonist of TRPC4 and TRPC5 channels, maintaining the integrity of the compound in solution is critical for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Concentrated stock solutions of this compound in DMSO should be stored at -80°C to minimize degradation.

Q3: How long can I store this compound stock solutions?

A3: When stored properly at -80°C, this compound stock solutions in DMSO are expected to be stable for an extended period. However, for optimal results, it is best practice to prepare fresh stock solutions regularly and avoid long-term storage of diluted working solutions. For short-term use, aliquots of the DMSO stock solution can be stored at 4°C for up to a week.

Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?

A4: It is highly recommended to aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the potential for degradation and ensures the consistency of the compound's concentration and activity over time.

Q5: What is the final concentration of DMSO that is acceptable in cell-based assays?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Possible Cause: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the compound can precipitate out of solution, especially at higher concentrations.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Ensure the final concentration of this compound in your aqueous solution is within its solubility limit.

    • Use a Pre-warmed Buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility.

    • Increase the Volume of the Aqueous Solution: Adding the DMSO stock to a larger volume of the aqueous buffer while vortexing can facilitate better mixing and reduce the likelihood of precipitation.

    • Sonication: Brief sonication of the final solution may help to redissolve small amounts of precipitate.

    • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. If precipitation is observed, the solution should not be used as the actual concentration will be unknown.

Issue 2: Inconsistent or reduced activity of this compound in experiments.

  • Possible Cause 1: Degradation of this compound. Improper storage or handling, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to the chemical degradation of this compound.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions from powder.

      • Always store stock solutions and aliquots at the recommended temperatures.

      • Avoid exposing solutions to light for extended periods.

  • Possible Cause 2: Inaccurate Concentration. This could be due to pipetting errors, evaporation of the solvent, or precipitation (as discussed in Issue 1).

    • Troubleshooting Steps:

      • Calibrate your pipettes regularly.

      • Ensure vials are tightly sealed to prevent solvent evaporation.

      • Confirm the absence of precipitate in your working solutions.

  • Possible Cause 3: Off-target effects or cellular health. At high concentrations, small molecule inhibitors can exhibit off-target effects. Additionally, poor cell health can lead to inconsistent responses.

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the optimal concentration for your experiment.[1]

      • Monitor cell viability and morphology to ensure the observed effects are not due to cytotoxicity.[2]

      • Use a positive control known to modulate the TRPC4/5 channel to validate your assay system.

Data Presentation: Stability of Small Molecule Inhibitors

Storage ConditionSolventExpected Stability (General Guideline)Recommendations
-80°CDMSO> 1 yearRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CDMSOMonths to > 1 yearSuitable for intermediate-term storage. Aliquotting is still recommended.
4°CDMSODays to weeksRecommended for short-term storage of working aliquots (up to 1 week).
Room TemperatureDMSOHours to daysNot recommended for storage. Prepare fresh working solutions daily.
4°CAqueous BufferHoursNot recommended for storage. Prepare fresh immediately before use.
Room TemperatureAqueous BufferMinutes to hoursNot recommended for storage. Prepare fresh immediately before use.

Experimental Protocols

Protocol for Assessing the Stability of this compound Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to determine the stability of an this compound solution over time. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[3][4][5]

1. Preparation of this compound Stability Samples:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
  • For each condition, also prepare samples in the desired aqueous buffer at the final working concentration.

2. Time Points for Analysis:

  • Define the time points for analysis (e.g., T=0, 24 hours, 48 hours, 1 week, 1 month, 3 months, etc.).

3. HPLC Analysis:

  • At each time point, retrieve one aliquot from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Dilute the sample to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Analyze the chromatogram to determine the peak area of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
  • Plot the percentage of this compound remaining versus time for each storage condition.

Workflow for Forced Degradation Studies

To understand the potential degradation pathways of this compound, forced degradation studies can be performed. This involves subjecting the compound to harsh conditions to accelerate its breakdown.[6][7][8]

1. Stress Conditions:

  • Acidic Hydrolysis: Treat this compound solution with an acid (e.g., 0.1 M HCl).
  • Basic Hydrolysis: Treat this compound solution with a base (e.g., 0.1 M NaOH).
  • Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
  • Thermal Degradation: Expose the solid compound or solution to elevated temperatures.
  • Photodegradation: Expose the solution to UV light.

2. Analysis of Degradation Products:

  • Following exposure to stress conditions, analyze the samples using a stability-indicating HPLC method.
  • For structural elucidation of the degradation products, utilize Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Mandatory Visualization

Signaling Pathway of TRPC4/5 Activation and Inhibition by this compound

This compound acts as a direct inhibitor of the TRPC4 and TRPC5 ion channels.[9][10] The following diagram illustrates the simplified signaling cascade leading to the activation of these channels and the point of inhibition by this compound.

TRPC4_5_Inhibition cluster_0 Cell Membrane GPCR GPCR (e.g., µ-opioid receptor) G_protein Gαq/11 or Gαi/o GPCR->G_protein 2. G-protein   activation PLC Phospholipase C (PLC) G_protein->PLC 3. PLC   activation TRPC4_5 TRPC4/5 Channel G_protein->TRPC4_5 5. Channel   Gating PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC4_5 Ca_ion Ca²⁺ TRPC4_5->Ca_ion 6. Ca²⁺ Influx Ca_int Intracellular Ca²⁺ (Increase) Ca_ion->Ca_int This compound This compound This compound->TRPC4_5 Inhibition Agonist Agonist Agonist->GPCR 1. Activation Ca_ext Extracellular Ca²⁺ Ca_ext->TRPC4_5

TRPC4/5 activation pathway and this compound inhibition.
Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of this compound solutions.

Stability_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Aliquot into single-use vials A->B C Store aliquots under different conditions (-80°C, -20°C, 4°C, RT) B->C E At each time point, retrieve one aliquot per condition C->E D Define analysis time points (T=0, 1 day, 1 week, 1 month, etc.) D->E F Analyze by stability-indicating HPLC method E->F G Quantify remaining this compound (Peak Area) F->G H Plot % Remaining this compound vs. Time G->H

Workflow for this compound stability assessment.

References

Validation & Comparative

Unveiling the Selectivity of ML204: A Comparative Analysis with Other TRP Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective pharmacological tools is paramount. In the realm of Transient Receptor Potential (TRP) channel research, ML204 has emerged as a significant antagonist. This guide provides an objective comparison of this compound's selectivity profile against other commonly used TRP channel blockers, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

This compound is a potent and selective antagonist of the TRPC4 and TRPC5 channels, which are members of the canonical subfamily of TRP channels.[1][2][3] Its discovery marked a notable advancement in the field, offering a more precise tool for dissecting the physiological roles of these specific channels compared to broader spectrum inhibitors. This guide will delve into a quantitative comparison of this compound's selectivity and provide the necessary experimental context for its evaluation.

Comparative Selectivity Profile of TRP Channel Blockers

To facilitate a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TRP channel blockers against a panel of TRP channels. Lower IC50 values indicate higher potency.

CompoundTRPC4TRPC5TRPC6TRPC3TRPM2TRPM3TRPM7TRPV1CaV3.1 (T-type Ca2+ channel)
This compound 0.96 µM [2][4][5][6]~65% inhibition at 10 µM[1]17.9 µM[2]No significant blockNo significant blockNo significant blockNo significant blockNo significant block at 10-20 µM[1][4][5]No significant block
SKF-96365 Broadly blocks TRPC channels[7]Broadly blocks TRPC channels[7]Broadly blocks TRPC channels[7]Broadly blocks TRPC channels[7]----~560 nM[3][8]
2-APB Inhibits20 µM[9][10]Inhibits[9][10]-No block[9][10]Inhibits[9][10]70-170 µM[11]Activates[12]-
Pyr3 ---0.7 µM[6][13]-----
BI-749327 ->700-fold selective for TRPC6[1]13 nM (mouse)[1][2][14]1,100 nM[1][14]--->500-fold selective for TRPC6[1]-

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible experimental methodologies. The two primary techniques employed are the fluorescent calcium influx assay and whole-cell patch-clamp electrophysiology.

Fluorescent Calcium Influx Assay

This high-throughput method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRP channel activation and inhibition.

Principle: Cells expressing the target TRP channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the channel leads to an influx of extracellular calcium, causing an increase in the fluorescence intensity of the dye. The inhibitory effect of a compound is quantified by its ability to reduce this fluorescence increase.

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human TRP channel of interest in 96-well or 384-well black-walled, clear-bottom microplates. Culture the cells overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with a solution containing a calcium-sensitive dye, such as Fluo-4 AM, for a specified time at 37°C.

  • Compound Incubation: After dye loading, wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Channel Activation and Fluorescence Reading: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).[5] Initiate fluorescence reading to establish a baseline. Add an agonist specific to the TRP channel being studied to all wells simultaneously to activate the channels.

  • Data Analysis: Monitor the change in fluorescence over time. The peak fluorescence intensity following agonist addition is used to determine the channel activity. The percentage of inhibition is calculated by comparing the response in the presence of the inhibitor to the control response. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRP channels in the plasma membrane of a single cell, offering high resolution for studying inhibitor effects.[15]

Principle: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal (giga-seal) is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are measured.

Detailed Protocol:

  • Cell Preparation: Plate cells expressing the target TRP channel on glass coverslips suitable for microscopy.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip of the pipette should have a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular ionic composition.

  • Recording: Place a coverslip with cells in a recording chamber on the stage of an inverted microscope. Under visual guidance, bring the micropipette into contact with the surface of a single cell. Apply gentle suction to form a giga-seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Measurement: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a voltage ramp or step protocol to elicit channel currents. Activate the TRP channels using a specific agonist delivered through a perfusion system.

  • Data Analysis: Record the currents before and after the application of the agonist and in the presence of different concentrations of the inhibitor. The amplitude of the current is measured, and the percentage of inhibition is calculated. The IC50 value is determined from the concentration-response curve.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of TRPC4/C5 activation and inhibition by this compound, as well as the experimental workflows.

G cluster_0 GPCR GPCR (e.g., M1/M3 Muscarinic Receptor) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/C5 Channel DAG->TRPC4_5 Activates Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Allows This compound This compound This compound->TRPC4_5 Inhibits

Caption: Simplified signaling pathway of TRPC4/C5 activation and inhibition by this compound.

G cluster_0 Fluorescent Calcium Influx Assay cluster_1 Whole-Cell Patch-Clamp A Plate TRP-expressing cells B Load with Ca²⁺ dye A->B C Incubate with This compound B->C D Add agonist & read fluorescence C->D E Analyze data (IC50) D->E F Prepare cells on coverslips G Form giga-seal with pipette F->G H Establish whole-cell mode G->H I Record currents with agonist & this compound H->I J Analyze currents (IC50) I->J

Caption: Experimental workflows for determining the inhibitory activity of TRP channel blockers.

References

Validation of ML204's Inhibitory Effect on Native TRPC4 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ML204, a notable inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance supported by experimental data. The guide details methodologies for key experiments and presents quantitative data in structured tables for ease of comparison.

Inhibitory Profile of this compound and Alternatives

This compound was identified as a potent and selective inhibitor of TRPC4 channels through high-throughput screening.[1][2][3] Its inhibitory activity has been characterized using various biochemical and electrophysiological assays. For a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other molecules known to modulate TRPC4 channels.

InhibitorTarget(s)IC50 (TRPC4)Assay TypeReference
This compound TRPC4/TRPC5 0.96 µM Fluorescent Intracellular Ca2+ Assay [1][3]
2.6 - 2.9 µM Whole-Cell Voltage Clamp [1][4]
HC-070TRPC4/TRPC546 nMFluorescent Intracellular Ca2+ Assay[1][5]
0.49 - 5.72 nMWhole-Cell Voltage Clamp[2]
GFB-8438TRPC4/TRPC50.18 - 0.28 µMWhole-Cell Voltage Clamp (QPatch)[6]
SKF-96365TRPC Channels (Non-selective)VariesElectrophysiology[2]
2-APBTRP Channels (Broad-spectrum)VariesElectrophysiology[2]
Lanthanum (La3+)TRPC4/TRPC5 (Dual effect)Varies (Potentiator at µM)Electrophysiology[7]
Flufenamic AcidTRPC4 (and others)55 µMNot Specified[8]
Mefenamic AcidTRPC4 (and others)84 µMNot Specified[8]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.

Mechanism of Action and Signaling Pathway

TRPC4 channels are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] The activation cascade typically involves the stimulation of Phospholipase C (PLC), leading to the modulation of channel activity. This compound exerts its inhibitory effect through a direct blockade of the TRPC4 channel, an action that is independent of the upstream GPCR signaling pathway.[2][3] This suggests a direct interaction with the channel protein itself.

TRPC4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., DAMGO, Carbachol) GPCR GPCR (e.g., µ-opioid Receptor) Agonist->GPCR Binds to G_protein G-protein (Gi/o or Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) TRPC4 TRPC4 Channel PLC->TRPC4 Modulates Ca_ion Ca²⁺ Influx TRPC4->Ca_ion G_protein->PLC Activates This compound This compound This compound->TRPC4 Directly Blocks

TRPC4 channel activation pathway and this compound's point of inhibition.

Experimental Protocols

Validation of this compound's inhibitory effect on TRPC4 channels, both in recombinant systems and native tissues, relies on two primary experimental approaches: fluorescence-based intracellular calcium assays and whole-cell patch-clamp electrophysiology.

General Experimental Workflow

The following diagram illustrates a typical workflow for validating a potential TRPC4 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_native Native Channel Validation HTS High-Throughput Screen (Fluorescence-based Ca²⁺ assay) Dose_Response Dose-Response & IC50 Determination (Fluorescence) HTS->Dose_Response Electrophysiology Electrophysiological Confirmation (Recombinant Channels) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (vs. other TRP channels) Electrophysiology->Selectivity Native_EP Electrophysiology on Native Cells (e.g., smooth muscle) Electrophysiology->Native_EP Native_Functional Functional Assays in Native Tissues Native_EP->Native_Functional

Workflow for the validation of a TRPC4 channel inhibitor.
Fluorescence-Based Intracellular Calcium Assay

This method is widely used for high-throughput screening and initial characterization of TRPC4 inhibitors.

  • Cell Line: HEK293 cells stably co-expressing the human TRPC4 channel and a specific G-protein coupled receptor, such as the µ-opioid receptor.[9]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

    • GPCR agonist (e.g., DAMGO for the µ-opioid receptor).[9]

    • Test compounds (e.g., this compound) at various concentrations.

  • Protocol Outline:

    • Cell Plating: Seed the HEK293-TRPC4/GPCR cells into 96- or 384-well plates and culture overnight.

    • Dye Loading: Incubate the cells with a Fluo-4 AM solution to allow the dye to enter the cells.

    • Compound Incubation: Add the test compounds (e.g., this compound) at desired concentrations to the wells and incubate.

    • Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).[10][11][12] Simultaneously add the GPCR agonist (e.g., DAMGO) to all wells to activate the TRPC4 channels and measure the change in fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence corresponds to Ca²⁺ influx through the TRPC4 channels. The inhibitory effect of the test compound is quantified by the reduction in the fluorescence signal compared to control wells. IC50 values are calculated from the dose-response curves.

Whole-Cell Patch-Clamp Electrophysiology (Recombinant Channels)

This technique provides a direct measure of the ion channel activity and is the gold standard for confirming the mechanism of inhibition.[7]

  • Cell Line: HEK293 cells expressing TRPC4 channels.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.[7]

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 0.1 EGTA, 1 MgCl₂, adjusted to pH 7.2.[7] To activate channels directly via G-proteins, GTPγS can be included in the intracellular solution.

  • Protocol Outline:

    • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

    • Patch-Clamp Recording:

      • Obtain a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

      • Rupture the cell membrane to achieve the whole-cell configuration.

      • Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

      • Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit TRPC4 currents.[7]

    • Channel Activation: Activate TRPC4 channels by applying a GPCR agonist to the extracellular solution or by including GTPγS in the pipette solution.

    • Inhibitor Application: Perfuse the cell with the extracellular solution containing the test inhibitor (e.g., this compound) at various concentrations.

    • Data Analysis: Measure the reduction in the current amplitude in the presence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.

Validation on Native TRPC4 Channels (e.g., Smooth Muscle Cells)

Confirming the inhibitory effect of this compound on native TRPC4 channels is crucial for its validation as a pharmacological tool for in vivo studies. TRPC4 channels are known to be expressed in visceral and vascular smooth muscle cells.[13][14][15]

  • Tissue Preparation: Isolate single smooth muscle cells from tissues known to express TRPC4, such as the guinea pig ileum.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings on the isolated smooth muscle cells using similar solutions and protocols as described for the recombinant system.

    • Activate native TRPC4 channels using a relevant agonist for endogenous receptors (e.g., carbachol to stimulate muscarinic receptors) or with intracellular GTPγS.[2]

    • Apply this compound to the bath solution and measure the inhibition of the native cation currents. Successful inhibition of these currents, which are absent in TRPC4 knockout models, confirms the effect of this compound on native TRPC4 channels.[2]

References

Comparative Efficacy of ML204 Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ML204, a potent inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, across various cell lines. This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways to support informed decisions in research and development.

This compound has emerged as a significant pharmacological tool for investigating the roles of TRPC4 and TRPC5 ion channels in cellular physiology and disease. These channels are implicated in a range of processes, including calcium signaling, cell proliferation, and drug resistance. This guide focuses on the cross-validation of this compound's efficacy, presenting a comparative analysis of its performance alongside other relevant compounds.

Data Summary: Inhibitory Potency of this compound and Alternatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and alternative TRPC4/5 channel modulators. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell types, assay methods, and compound purity.

Table 1: Inhibitory Activity of this compound against TRPC4 and TRPC5 Channels

CompoundTargetAssay TypeIC50 (µM)Cell Line
This compoundTRPC4βFluorescent Intracellular Ca2+ Assay0.96[1]HEK293
This compoundTRPC4βWhole-cell Voltage Clamp~3[1]HEK293
This compoundTRPC4Fluorescent Calcium Influx0.99HEK293
This compoundTRPC5-9.2-
This compoundTRPC6Fluorescent Assay18.4[1]HEK293

Table 2: Comparative Inhibitory Activity of Alternative TRPC4/5 Modulators

CompoundTarget(s)IC50Cell Line/System
Pico145 (HC-608)TRPC4349 pMCalcium Recordings
Pico145 (HC-608)TRPC51.3 nMCalcium Recordings
HC-070hTRPC59.3 nMCell-based Assay
HC-070hTRPC446 nMCell-based Assay
ClemizoleTRPC5--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of TRPC channel inhibitors.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel currents in individual cells, providing direct evidence of channel inhibition.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents flowing through the channels.

General Protocol:

  • Cell Preparation: Culture cells expressing the target ion channels (e.g., HEK293 cells stably expressing TRPC4) on coverslips.

  • Recording Setup: Place the coverslip in a recording chamber on a microscope stage and perfuse with an extracellular solution.

  • Patching: Use a micromanipulator to guide a glass micropipette filled with an intracellular solution to form a gigaseal with the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane within the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Apply voltage protocols to the cell and record the resulting ion channel currents.

  • Compound Application: Perfuse the cell with a solution containing the test compound (e.g., this compound) and record the changes in channel activity to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound and the experimental procedures used to evaluate it.

GPCR-Mediated Activation of TRPC4/5 and Inhibition by this compound

G-protein coupled receptors (GPCRs) are a major upstream regulator of TRPC4 and TRPC5 channels. The following diagram illustrates this signaling cascade and the point of intervention for this compound.

GPCR_TRPC_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein Gq/11 GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channel Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Ligand Ligand Ligand->GPCR Activation G_protein->PLC Activates DAG->TRPC4_5 Activates This compound This compound This compound->TRPC4_5 Inhibits

GPCR signaling pathway leading to TRPC4/5 activation and its inhibition by this compound.

Experimental Workflow for MTT Assay

The following diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxic effects of a compound.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (e.g., this compound) incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization buffer incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

A simplified workflow of the MTT cell viability assay.

Conclusion

This compound is a valuable tool for studying the function of TRPC4 and TRPC5 channels. While existing data confirms its potency and selectivity in engineered cell lines, a comprehensive understanding of its efficacy across a broad spectrum of cancer cell lines is still developing. This guide provides a foundational comparison based on available data and outlines the standard methodologies used for such evaluations. Further research is warranted to expand the comparative analysis of this compound and its alternatives in diverse cancer cell line panels to better elucidate their therapeutic potential.

References

ML204: A Comparative Analysis of its Potency on TRPC4 and TRPC5 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of ML204 on Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 channels. The data presented is compiled from robust experimental findings to aid in the evaluation of this compound as a selective pharmacological tool for studying the physiological and pathological roles of these ion channels.

Data Presentation: Potency of this compound on TRPC4 vs. TRPC5

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for TRPC4 and TRPC5 channels, as determined by various experimental assays.

Target ChannelAssay TypeIC50 Value (µM)Cell LineActivation Method
TRPC4β Fluorescent Intracellular Ca2+ Assay0.96[1][2][3]HEK293μ-opioid receptor stimulation (DAMGO)
TRPC4β Fluorescent Intracellular Ca2+ Assay2.91 ± 2.1[4]HEK293Acetylcholine (ACh) stimulation
TRPC4 Whole-Cell Voltage Clamp2.6 - 3.0[4]HEK293μ-opioid receptor stimulation (DAMGO)
TRPC4β Whole-Cell Voltage Clamp2.85 ± 0.35[4][5]HEK293Intracellular GTPγS
TRPC5 Whole-Cell Voltage Clamp~14.7-Riluzole-evoked currents
TRPC5 Whole-Cell Voltage Clamp>10 µM (~65% inhibition at 10 µM)[6][7]HEK293μ-opioid receptor stimulation

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution. This compound exhibits a 9-fold selectivity for TRPC4 over TRPC5[2].

Experimental Protocols

The characterization of this compound's inhibitory activity primarily relies on two key experimental methodologies: fluorescent calcium influx assays and whole-cell patch-clamp electrophysiology.

Fluorescent Calcium Influx Assay

This high-throughput method is used to measure changes in intracellular calcium concentration ([Ca2+]i) following the activation of TRPC4 or TRPC5 channels.

  • Principle: Cells expressing the target channel (e.g., HEK293 cells stably expressing TRPC4β and a G-protein coupled receptor like the μ-opioid receptor) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[4] Activation of the channels leads to an influx of extracellular Ca2+, resulting in an increase in fluorescence intensity. The inhibitory effect of this compound is determined by its ability to reduce this agonist-induced fluorescence signal.

  • Detailed Protocol:

    • Cell Culture: HEK293 cells stably co-expressing human TRPC4β and a G-protein coupled receptor (e.g., μ-opioid receptor) are plated in 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.

    • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified period (e.g., 1 hour).

    • Compound Application: After dye loading, the cells are washed, and various concentrations of this compound are added to the wells and incubated.

    • Channel Activation and Signal Detection: The microplate is placed in a kinetic imaging plate reader. A channel agonist (e.g., DAMGO for the μ-opioid receptor) is injected into the wells to activate the TRPC4 channels. The fluorescence intensity is measured over time, before and after the addition of the agonist.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist-induced fluorescence signal against the concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the ion currents flowing through TRPC4 and TRPC5 channels in the plasma membrane of a single cell, offering high-resolution analysis of inhibitor effects.

  • Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the plasma membrane of a cell expressing the target ion channel. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. The voltage across the membrane is clamped at a specific potential, and the resulting ionic currents are recorded. The inhibitory effect of this compound is quantified by the reduction in the current amplitude in its presence.

  • Detailed Protocol:

    • Cell Preparation: HEK293 cells expressing the target TRPC channel are grown on glass coverslips.

    • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of a few megaohms when filled with an intracellular solution.

    • Recording: A coverslip with the cells is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution. The micropipette is used to form a gigaseal with a single cell. The whole-cell configuration is then established.

    • Current Elicitation: TRPC4/5 channel currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 100 ms) or by applying a specific channel agonist.

    • Compound Application: this compound is applied to the cell via the perfusion system.

    • Data Acquisition and Analysis: The currents are recorded before, during, and after the application of this compound. The percentage of current inhibition is calculated to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of TRPC4/5 Activation and Inhibition by this compound

G cluster_activation Channel Activation Pathway cluster_inhibition Inhibition by this compound GPCR GPCR (e.g., μ-opioid R) G_protein Gαq/11 or Gαi/o GPCR->G_protein Agonist (e.g., DAMGO) PLC Phospholipase C (PLC) G_protein->PLC Activates TRPC4_5 TRPC4 / TRPC5 Channel G_protein->TRPC4_5 Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC4_5 Activates Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Mediates Block Channel Blockade This compound This compound This compound->TRPC4_5 Inhibits

Caption: Signaling pathway of TRPC4/5 activation and inhibition by this compound.

Experimental Workflow for Assessing this compound Potency

G cluster_workflow Workflow for Potency Assessment start Start: Cell Line Expressing TRPC4 or TRPC5 assay_choice Assay Selection start->assay_choice calcium_assay Fluorescent Calcium Assay assay_choice->calcium_assay High-Throughput ep_assay Electrophysiology (Whole-Cell Patch Clamp) assay_choice->ep_assay High-Resolution compound_prep Prepare this compound Concentration Series calcium_assay->compound_prep ep_assay->compound_prep data_acq_ca Measure Fluorescence Change with Agonist compound_prep->data_acq_ca data_acq_ep Record Channel Currents compound_prep->data_acq_ep analysis Data Analysis: Concentration-Response Curve data_acq_ca->analysis data_acq_ep->analysis end Determine IC50 Value analysis->end

Caption: Experimental workflow for assessing the potency of this compound.

References

ML204 vs. Genetic Knockdown: A Comparative Guide to Inhibiting TRPC4/C5 Channels

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Transient Receptor Potential Canonical (TRPC) 4 and 5 channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and kidney function.[1][2][3] Given their involvement in numerous pathologies, TRPC4 and TRPC5 have emerged as promising therapeutic targets. The two primary methods for investigating the function of these channels are pharmacological inhibition, most notably with the small molecule ML204, and genetic knockdown using techniques like siRNA or shRNA.

This guide provides a detailed comparison of these two approaches, offering experimental data, protocols, and visual aids to help researchers make informed decisions for their study designs.

Mechanism of Action: A Tale of Two Approaches

This compound: The Direct Blocker

This compound is a potent and selective antagonist of TRPC4 and TRPC5 channels.[1][4][5][6] It is believed to act as a reversible pore blocker, directly interacting with the channel protein to prevent ion influx.[7] This direct mechanism of action ensures a rapid onset of inhibition. Studies have demonstrated that this compound's inhibitory effect is independent of the channel's activation mechanism, blocking currents stimulated by G-protein coupled receptors (GPCRs) via both Gq/11 and Gi/o pathways, as well as direct G-protein activation with GTPγS.[1][5][6]

Genetic Knockdown: Silencing at the Source

Genetic knockdown techniques, such as RNA interference (RNAi), utilize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target and degrade the messenger RNA (mRNA) transcripts of TRPC4 and TRPC5. This prevents the synthesis of new channel proteins, leading to a reduction in the total number of functional channels at the cell surface. The effect is highly specific to the targeted gene but has a slower onset due to the time required for mRNA degradation and protein turnover.

Quantitative Comparison

The following table summarizes the key quantitative differences between this compound and genetic knockdown for TRPC4/C5 inhibition.

FeatureThis compoundGenetic Knockdown (siRNA/shRNA)
Target TRPC4/C5 proteinTRPC4/C5 mRNA
Potency / Efficiency IC50 of ~0.96 µM for TRPC4[4][5][6]Typically >80% reduction in mRNA/protein expression[8]
Selectivity 19-fold selectivity for TRPC4/C5 over TRPC6[4][5][6]High sequence-dependent specificity
Time to Effect Rapid (minutes)Slow (24-72 hours)
Reversibility Reversible upon washout[9]Generally not reversible
Off-Target Effects Minimal effects on other TRP channels and voltage-gated ion channels[1][5][6]Potential for off-target gene silencing and activation of innate immune responses
Compensatory Mechanisms Less likely due to acute inhibitionCan induce compensatory expression of other genes[10]

Signaling Pathway Interruption

TRPC4 and TRPC5 channels are key components of GPCR signaling cascades. Their activation is often initiated by the stimulation of Gq/11 or Gi/o-coupled receptors, leading to the activation of Phospholipase C (PLC). Both this compound and genetic knockdown disrupt this pathway, but at different stages.

G cluster_0 cluster_1 cluster_2 GPCR GPCR (e.g., M2 Muscarinic Receptor) G_Protein Gαq/11 or Gαi/o GPCR->G_Protein Agonist PLC Phospholipase C (PLC) G_Protein->PLC TRPC4_C5_protein TRPC4/C5 Channel Protein PLC->TRPC4_C5_protein Activates TRPC4_C5_mRNA TRPC4/C5 mRNA TRPC4_C5_mRNA->TRPC4_C5_protein Translation Ca_Influx Ca2+ Influx TRPC4_C5_protein->Ca_Influx Downstream Downstream Cellular Response Ca_Influx->Downstream Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->TRPC4_C5_mRNA Degrades This compound This compound This compound->TRPC4_C5_protein Blocks

Figure 1. Interruption of the TRPC4/C5 signaling pathway.

Experimental Protocols

Pharmacological Inhibition with this compound

This protocol provides a general guideline for using this compound in a cell-based calcium imaging assay.

  • Cell Culture: Plate cells expressing TRPC4/C5 channels in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in an appropriate assay buffer to the desired final concentrations.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[10]

  • Inhibition: Pre-incubate the cells with this compound or vehicle control for 10-15 minutes.

  • Activation: Stimulate the cells with a known TRPC4/C5 agonist (e.g., carbachol for muscarinic receptor-expressing cells).[5]

  • Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The inhibition by this compound will be observed as a reduction in the agonist-induced calcium signal.

Genetic Knockdown of TRPC4/C5 via siRNA

This protocol outlines a general procedure for transiently knocking down TRPC4/C5 expression using siRNA.

  • siRNA Selection: Design or purchase validated siRNAs targeting TRPC4 and/or TRPC5. A non-targeting scramble siRNA should be used as a negative control.

  • Transfection Reagent Preparation: Prepare the siRNA and a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's protocol.[11]

  • Transfection: Add the siRNA-lipid complexes to cells plated at 50-60% confluency and incubate for 4-6 hours.

  • Incubation: Replace the transfection medium with complete growth medium and incubate the cells for 48-72 hours to allow for mRNA degradation and protein turnover.

  • Validation: Harvest a subset of cells to validate the knockdown efficiency using RT-qPCR (to measure mRNA levels) and/or Western blotting (to measure protein levels).[8]

  • Functional Assay: Use the remaining cells in a functional assay (e.g., calcium imaging or patch-clamp electrophysiology) to assess the effect of the reduced channel expression.

Experimental Workflow Comparison

The choice between this compound and genetic knockdown depends on the experimental question. The following diagram illustrates a parallel workflow for comparing the effects of both methods.

G cluster_0 Genetic Knockdown Arm cluster_1 Pharmacological Inhibition Arm start Start: Cells Expressing TRPC4/C5 transfect Transfect with siTRPC4/C5 start->transfect treat Treat with This compound start->treat incubate Incubate 48-72 hours transfect->incubate validate Validate Knockdown (qPCR/Western) incubate->validate assay Functional Assay (e.g., Calcium Imaging, Patch Clamp) validate->assay preincubate Pre-incubate 10-15 minutes treat->preincubate preincubate->assay end Compare Results assay->end

Figure 2. Parallel experimental workflow for comparing methods.

Advantages and Disadvantages

MethodAdvantagesDisadvantages
This compound - Rapid Onset: Allows for the study of acute channel function. - Reversible: The effect can be washed out. - Dose-Dependent: Enables the study of concentration-response relationships. - In Vivo Applicability: Can be used in animal models.[9][12]- Off-Target Effects: Although selective, potential for unknown off-target interactions exists. - Heteromer Specificity: May not distinguish between homomeric and heteromeric channel compositions.[9]
Genetic Knockdown - High Specificity: Precisely targets the gene of interest. - Isoform Distinction: Can be designed to target specific splice variants. - Confirmatory Tool: Excellent for validating the on-target effects of pharmacological agents.[10]- Slow Onset: Not suitable for studying acute effects. - Irreversible: The effect is long-lasting. - Compensatory Responses: Cells may upregulate other proteins to compensate for the loss of the target.[10] - Incomplete Knockdown: Residual protein expression can confound results.

Conclusion and Recommendations

Both this compound and genetic knockdown are powerful tools for elucidating the roles of TRPC4 and TRPC5 channels. The choice of method should be guided by the specific research question.

  • For studying the acute, dynamic roles of TRPC4/C5 in cellular signaling, the rapid and reversible nature of This compound makes it the superior choice.

  • For definitively linking a specific gene product (TRPC4 or TRPC5) to a cellular function and for validating the on-target effects of a pharmacological inhibitor, genetic knockdown is indispensable.

References

Independent Verification of ML204's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of ML204, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, and its comparison with alternative modulators. This guide provides independently verified data on its mechanism of action, comparative efficacy, and detailed experimental protocols for researchers in drug discovery and molecular pharmacology.

This compound has emerged as a critical pharmacological tool for dissecting the physiological roles of TRPC4 and TRPC5, non-selective cation channels implicated in a variety of cellular processes. This guide synthesizes findings from multiple independent studies to verify its mechanism of action and compares its performance against other known TRPC4/5 inhibitors, providing researchers with the data necessary to make informed decisions for their experimental designs.

Mechanism of Action: Direct Channel Blockade

This compound functions as a direct inhibitor of TRPC4 and TRPC5 channels.[1] Independent research confirms that its inhibitory action is not dependent on the mode of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1] For instance, this compound has been shown to block TRPC4β currents activated by various stimuli, including G-protein coupled receptor (GPCR) agonists and the intracellular application of GTPγS, which directly activates G-proteins.[1][2] This suggests that this compound's binding site is likely on the channel pore or at an allosteric site that prevents ion permeation.

The signaling pathway for TRPC4/5 activation, typically initiated by a GPCR, and the point of inhibition by this compound are illustrated below.

G cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC 2. G-protein activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/TRPC5 Channel DAG->TRPC4_5 4. Activation Ca_ion Ca²⁺ TRPC4_5->Ca_ion 5. Ca²⁺ Influx This compound This compound This compound->TRPC4_5 Inhibition Agonist Agonist Agonist->GPCR 1. Activation

Figure 1: Simplified signaling pathway of GPCR-mediated TRPC4/5 activation and its inhibition by this compound.

Comparative Analysis of TRPC4/5 Inhibitors

While this compound is a potent and selective inhibitor, several other compounds have been identified that also target TRPC4 and TRPC5 channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, providing a quantitative comparison of their potency. It is important to note that IC50 values can vary based on the specific experimental conditions, cell type, and activation method used.

InhibitorTarget(s)IC50 (TRPC4)IC50 (TRPC5)Assay Type
This compound TRPC4/TRPC50.96 µM[1][2][3][4][5]~9.2 µMFluorescent Intracellular Ca²⁺ Assay
2.6 - 2.9 µM[4][5]Whole-Cell Voltage Clamp
Pico145 (HC-608) TRPC1/4/50.349 nM1.3 nMFluorescent Intracellular Ca²⁺ Assay
Clemizole TRPC5 > TRPC46.4 µM1.0 - 1.3 µM[6]Fluorescent Intracellular Ca²⁺ Assay
HC-070 TRPC4/TRPC5High Potency (nM range)High Potency (nM range)Not specified
GFB-8438 TRPC4/TRPC50.18 µM0.28 µMQPatch (Automated Electrophysiology)

Note: Data for Pico145, Clemizole, HC-070, and GFB-8438 are sourced from various independent studies. Direct head-to-head comparisons in the same study are limited.

Studies have indicated that the heteromeric composition of TRPC channels can influence inhibitor sensitivity. For instance, heteromeric TRPC1/4 channels have been shown to be less sensitive to this compound, suggesting that Pico145 may be a more suitable inhibitor for studying these specific channel complexes.[7] Furthermore, while this compound is a valuable tool, other inhibitors like HC-070 have also been effectively used to study TRPC4/5 function in contexts such as histamine-induced hyperpermeability.[8]

Experimental Protocols

The characterization of this compound and other TRPC4/5 inhibitors primarily relies on two key experimental techniques: fluorescent calcium influx assays and whole-cell patch-clamp electrophysiology. The following are detailed protocols for these methods.

Fluorescent Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC4/5 channel activation and inhibition.

Principle: Cells expressing the target channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPC4/5 channels leads to an influx of extracellular calcium, causing a significant increase in the dye's fluorescence intensity. The inhibitory effect of a compound is quantified by its ability to reduce this fluorescence increase.

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably co-expressing human TRPC4 or TRPC5 and a relevant GPCR (e.g., µ-opioid receptor) in 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to ensure cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).[9]

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the dye-loading solution to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound or other test compounds in HBSS.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.[9]

  • Assay and Data Acquisition:

    • Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add a TRPC4/5 agonist (e.g., 10 µM of a specific GPCR agonist) to all wells simultaneously to activate the channels.

    • Record the fluorescence intensity over time, typically for 2-5 minutes.[9]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response for each well.

    • Normalize the data to the positive (agonist only) and negative (no agonist) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow Fluorescent Calcium Influx Assay Workflow A 1. Plate TRPC4/5 expressing cells B 2. Load cells with Fluo-4 AM A->B C 3. Incubate with this compound/ Alternative Inhibitors B->C D 4. Add Agonist C->D E 5. Measure Fluorescence (Plate Reader) D->E F 6. Calculate IC50 E->F

Figure 2: Experimental workflow for the fluorescent calcium influx assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the ion currents flowing through TRPC4/5 channels in the plasma membrane of a single cell, offering high resolution for studying the effects of inhibitors.

Principle: A glass micropipette with a very small tip opening is sealed onto the surface of a cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the cell's interior. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents are recorded.

Detailed Protocol:

  • Cell Preparation: Use cells expressing TRPC4/5 channels, either from a stable cell line or primary culture, grown on glass coverslips.

  • Pipette and Solutions:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[9]

    • The intracellular (pipette) solution should typically contain (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.[9]

    • The extracellular (bath) solution is typically a buffered salt solution like HBSS.

  • Recording:

    • Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.[9]

  • Compound Application:

    • Activate the TRPC4/5 channels by adding an agonist to the bath solution.

    • Once a stable current is established, apply this compound or other inhibitors at various concentrations to the bath solution.

  • Data Analysis:

    • Measure the amplitude of the TRPC4/5-mediated current at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of the inhibitor.[9]

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

G cluster_workflow Whole-Cell Patch-Clamp Workflow A 1. Prepare TRPC4/5 expressing cells on coverslip B 2. Form Giga-seal with patch pipette A->B C 3. Rupture membrane (Whole-cell) B->C D 4. Record baseline current C->D E 5. Apply agonist to activate TRPC4/5 channels D->E F 6. Apply this compound/Alternative Inhibitors E->F G 7. Record inhibited current F->G H 8. Analyze current inhibition and calculate IC50 G->H

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.

References

A literature review comparing findings from different ML204 studies.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Literature Review of ML204: A Potent and Selective TRPC4/C5 Channel Inhibitor

This guide provides a comparative analysis of findings from various studies on this compound, a novel small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of these non-selective cation channels, which are implicated in processes such as smooth muscle contraction and neuronal signaling.[1] This review synthesizes quantitative data on its potency and selectivity, details key experimental methodologies, and visualizes its mechanism of action.

Quantitative Data Summary

The inhibitory potency of this compound has been consistently demonstrated across multiple studies, primarily through fluorescent intracellular Ca2+ assays and whole-cell voltage clamp experiments. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below.

Assay TypeTargetReported IC50 (μM)Cell LineNotesReference
Fluorescent Intracellular Ca2+ AssayTRPC4β0.96HEK293---[2][3][4][5]
Fluorescent Intracellular Ca2+ AssayTRPC4β2.91 ± 2.1HEK293Activation triggered by Acetylcholine (ACh)[3]
Electrophysiological Assay (Whole-cell)TRPC4~3HEK293---[2]
Electrophysiological Assay (Whole-cell)TRPC42.6HEK293---

This compound exhibits significant selectivity for TRPC4 and TRPC5 channels over other TRP channel family members.[2] Studies have shown a 19-fold selectivity against muscarinic receptor-coupled TRPC6 channel activation.[2][3][4][5] Furthermore, at concentrations of 10-20 μM, this compound showed no significant inhibition of TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, and native voltage-gated sodium, potassium, and calcium channels in mouse dorsal root ganglion neurons.[2][3][4] However, one study noted that high concentrations of this compound could cause very weak and slow activation of TRPA1.[3] Another study investigated the potential antagonistic effects of this compound on M2 and M3 muscarinic receptors in mouse ileal and detrusor smooth muscles.[6]

Experimental Protocols

The characterization of this compound has been performed using various in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Culture

HEK293 cells are a common cell line used for studying this compound's effects.[2][3] These cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 units/ml penicillin, and 100 μg/ml streptomycin, and maintained at 37°C in a 5% CO2 environment.[3] For specific assays, cells are co-transfected to express the target TRPC channels along with relevant receptors, such as the μ-opioid receptor or muscarinic receptors.[3]

Fluorescent Intracellular Ca2+ Assay

This assay is used to determine the IC50 value of this compound by measuring changes in intracellular calcium concentration.

  • Cell Preparation: HEK293 cells expressing the TRPC4β channel are seeded in appropriate multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: this compound is added at various concentrations to the cells.

  • Channel Activation: TRPC4β channels are activated using an agonist, such as a μ-opioid receptor agonist (e.g., DAMGO) or a muscarinic receptor agonist (e.g., carbachol or acetylcholine).[3][4]

  • Fluorescence Measurement: Changes in intracellular Ca2+ are measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated and plotted against the this compound concentration to determine the IC50 value.[3]

Whole-Cell Voltage Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and the inhibitory effect of this compound.

  • Cell Preparation: HEK293 cells co-expressing the target TRPC channel (e.g., TRPC4β) and an activating receptor (e.g., μ-opioid receptor) are used.[3]

  • Recording Setup: Whole-cell patch-clamp recordings are performed using an automated electrophysiology instrument (e.g., QPatch16) or a manual setup.[3] The internal pipette solution typically contains cesium aspartate to minimize background potassium and chloride currents.[3]

  • Channel Activation: TRPC4 currents are activated by applying an agonist (e.g., DAMGO) or by intracellular dialysis of GTPγS, which directly activates G-proteins.[1][3][4]

  • Compound Application: Once a stable current is established, this compound is applied to the bath solution at various concentrations.[1]

  • Data Recording: The current inhibition at each concentration is recorded using voltage ramps.[1][3]

  • Data Analysis: The current amplitude before and after the application of this compound is measured to calculate the percentage of inhibition and determine the IC50 value. The characteristic doubly rectifying current-voltage (I-V) curve of TRPC4/5 can also be analyzed.[1]

Signaling Pathways and Mechanism of Action

This compound acts as a direct inhibitor of TRPC4 and TRPC5 channels.[1] Evidence strongly suggests that its blocking action is independent of the mode of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1][3][4] This is supported by the finding that this compound can block TRPC4 channels activated by various stimuli, including G-protein coupled receptor (GPCR) agonists and the intracellular application of GTPγS.[1][3][4] The likely binding site for this compound is thought to be on the channel pore or at an allosteric site that prevents ion permeation.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound.

ML204_Mechanism_of_Action cluster_activation Channel Activation Pathways cluster_inhibition Inhibition by this compound GPCR GPCR Agonist Receptor G-Protein Coupled Receptor (GPCR) GPCR->Receptor binds G_Protein G-Protein Receptor->G_Protein activates TRPC4_5 TRPC4/5 Channel G_Protein->TRPC4_5 activates GTP_gamma_S GTPγS GTP_gamma_S->G_Protein directly activates Ca_Influx Ca²⁺ Influx TRPC4_5->Ca_Influx mediates Block Channel Blockage This compound This compound This compound->TRPC4_5 directly binds to and inhibits

Caption: Mechanism of TRPC4/5 channel inhibition by this compound.

References

A Researcher's Guide to ML204: A Comparative Analysis of a TRPC4/5 Inhibitor and its Alternatives for Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the TRPC4/5 channel inhibitor ML204 with its alternatives, focusing on factors that influence experimental consistency. We present key performance data, detailed experimental protocols, and visual aids to facilitate informed decisions in your research.

The small molecule this compound is a widely used potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These ion channels are implicated in a variety of physiological processes, making them attractive targets for drug discovery. However, ensuring the reproducibility of experiments using this compound requires a thorough understanding of its pharmacological profile, potential off-target effects, and the experimental conditions that can influence its activity. This guide aims to provide an objective comparison of this compound with other available TRPC4/5 inhibitors, offering supporting data to aid in the selection of the most appropriate tool for your research needs.

Data Presentation: A Comparative Look at TRPC4/5 Inhibitors

The selection of a pharmacological tool should be based on a careful evaluation of its potency, selectivity, and potential for off-target effects. The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Potency of TRPC4/5 Inhibitors (IC50 values)

CompoundTargetIC50 (Fluorescent Assay)IC50 (Electrophysiology)
This compound TRPC4~1 µM[1]~3 µM[1]
TRPC5-9-fold less potent than on TRPC4
Pico145 TRPC40.349 nM-
TRPC51.3 nM-
M084 TRPC43.7 µM10.3 µM
TRPC5-8.2 µM
AC1903 TRPC5-14.7 µM
Clemizole TRPC51.0 - 1.3 µM-
TRPC46.4 µM-

Note: IC50 values can vary depending on the specific experimental conditions, including the cell type, method of channel activation, and assay format. Direct comparison between studies should be made with caution.

Table 2: Selectivity and Off-Target Profile of TRPC4/5 Inhibitors

CompoundPrimary TargetsKnown Off-TargetsNotes
This compound TRPC4/5Muscarinic M2 and M3 receptors[2][3]Off-target effects on muscarinic receptors can confound results in systems where these receptors are functionally important.
Pico145 TRPC1/4/5No significant off-target effects reported on a panel of other TRP channels.[4]Exhibits high potency and selectivity, making it a valuable tool for specifically probing TRPC1/4/5 function.[5][6]
M084 TRPC4/5Weak inhibition of TRPC3.Reported to have better stability and inhibitory kinetics than this compound.
AC1903 TRPC5Weak inhibition of TRPC4; no off-target effects in kinase profiling assays.[7]A selective inhibitor for TRPC5 over TRPC4 and TRPC6.[7]
Clemizole TRPC5H1 histamine receptor antagonist.[8]Its primary clinical use as an antihistamine necessitates careful consideration of its effects in experimental systems.

Table 3: Physicochemical Properties Influencing Experimental Reproducibility

CompoundSolubilityStorage
This compound Soluble in DMSO (5 mg/mL, with warming)[9]Powder: 2-8°C[9]
Pico145 Soluble in DMSO (≥ 100 mg/mL)[10]Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[10]
M084 --
AC1903 Soluble in DMSO (50 mM)[11]Store at -20°C[11]
Clemizole Soluble in DMSO (~10 mg/ml) and Ethanol (~2 mg/ml)[5]Store at -20°C[5]

Experimental Protocols: Methodologies for Key Experiments

The reproducibility of findings heavily relies on the precise execution of experimental protocols. Below are detailed methodologies for two common assays used to characterize TRPC4/5 inhibitors.

Fluorescent Intracellular Calcium Assay

This high-throughput assay indirectly measures channel activity by detecting changes in intracellular calcium concentration.

a. Cell Preparation:

  • Culture HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a G-protein coupled receptor (GPCR), such as the M1 muscarinic receptor, in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

b. Compound Application:

  • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer.

  • Add the compound to the cells and incubate for a specific period (e.g., 10-30 minutes) to allow for target engagement.

c. Channel Activation and Data Acquisition:

  • Activate the channels by adding a GPCR agonist (e.g., carbachol).

  • Immediately measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.

  • Record the peak fluorescence intensity or the area under the curve.

d. Data Analysis:

  • Normalize the fluorescence signal to the baseline before agonist addition.

  • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the channels, offering greater detail on the mechanism of inhibition.

a. Cell Preparation:

  • Plate cells expressing the target TRPC channel onto glass coverslips suitable for microscopy.

  • Use a micropipette to form a high-resistance seal with the cell membrane (gigaohm seal).

  • Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

b. Electrophysiological Recording:

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Record baseline ionic currents.

  • Activate the TRPC channels using a relevant stimulus (e.g., a GPCR agonist in the bath solution or GTPγS in the intracellular pipette solution).

  • Once a stable current is elicited, perfuse the test compound at various concentrations onto the cell.

  • Record the resulting changes in current amplitude.

c. Data Analysis:

  • Measure the peak current amplitude in the presence of the activator and at each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Considerations

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and factors that can influence the reproducibility of experiments with this compound.

G cluster_0 GPCR Signaling Pathway GPCR GPCR (e.g., M1 Muscarinic Receptor) Gq Gq Protein GPCR->Gq Agonist Binding PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 Activation Ca_influx Ca2+ Influx TRPC4_5->Ca_influx This compound This compound This compound->TRPC4_5 Inhibition

Caption: Signaling pathway of GPCR-mediated TRPC4/5 channel activation and its inhibition by this compound.

G cluster_1 Experimental Workflow for Inhibitor Profiling start Start cell_prep Cell Preparation (Transfection/Loading) start->cell_prep compound_prep Compound Preparation (Serial Dilution) start->compound_prep assay Assay Performance (Calcium Imaging or Patch-Clamp) cell_prep->assay compound_prep->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end G cluster_2 Factors Affecting Reproducibility of this compound Experiments reproducibility Reproducibility of This compound Experiments off_target Off-Target Effects (e.g., Muscarinic Receptors) reproducibility->off_target channel_composition Channel Composition (Homomeric vs. Heteromeric) reproducibility->channel_composition experimental_conditions Experimental Conditions (Assay type, Cell line, Activator) reproducibility->experimental_conditions compound_stability Compound Stability & Solubility reproducibility->compound_stability

References

Safety Operating Guide

Navigating the Safe Disposal of ML204: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ML204, a potent and selective TRPC4 channel inhibitor. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the chemical properties and potential hazards associated with this compound and its hydrochloride salt, this compound HCl. While one safety data sheet (SDS) for this compound classifies it as not a hazardous substance, the hydrochloride salt is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, caution is advised, and the compound should be handled with appropriate personal protective equipment (PPE) in a laboratory fume hood[1].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles.

  • Body Protection: Protective clothing to prevent skin exposure[1].

  • Respiratory Protection: A suitable respirator should be used if risk assessment indicates it is necessary[1].

Storage: this compound should be stored at -20°C in a tightly sealed and properly labeled container, protected from light[1][2].

Quantitative Data of this compound

For easy reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₁₈N₂[1][3]
Molecular Weight226.32 g/mol [1][3]
CAS Number5465-86-1[1]
Physical StatePowder[1]
Storage Temperature-20°C[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal prep_ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_waste 2. Segregate this compound Waste (Solid, Liquid, Contaminated Materials) prep_ppe->prep_waste solid_container 3a. Place in a Labeled, Sealed Hazardous Waste Container prep_waste->solid_container Solid Waste liquid_container 3b. Collect in a Labeled, Leak-Proof Hazardous Waste Container prep_waste->liquid_container Liquid Waste disposal_facility 4. Arrange for Pickup by an Approved Waste Disposal Plant solid_container->disposal_facility liquid_container->disposal_facility

References

Personal protective equipment for handling ML204

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML204, a blocker of TRPC4 channels.[1] It includes procedural guidance on personal protective equipment, operational workflow, and disposal, designed to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

There are conflicting safety classifications for this compound. While one safety data sheet (SDS) classifies it as not a hazardous substance, another for this compound hydrochloride (HCl) identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is crucial to handle this compound with a degree of caution appropriate for a potentially hazardous substance. The following personal protective equipment is recommended:

  • Hand Protection: Use appropriate chemical-resistant gloves.[2]

  • Eye Protection: Wear safety goggles with side shields.[3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure. An impervious lab coat is recommended.[2][3]

  • Respiratory Protection: If a risk assessment indicates it is necessary, or if handling the powder outside of a fume hood, use a suitable respirator.[2][3]

Operational Workflow

Proper handling of this compound from receipt to disposal is critical to ensure laboratory safety and experimental integrity. The following workflow provides a step-by-step guide for researchers.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receive_and_Log Receive and Log this compound Store Store at -20°C Protect from light Receive_and_Log->Store Upon receipt Review_SDS Review Safety Data Sheet Store->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh Weigh Powder in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Approved Container Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Culture_Cells Culture cells expressing TRPC4 channels Plate_Cells Plate cells in a multi-well plate Culture_Cells->Plate_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Plate_Cells->Load_Dye Prepare_this compound Prepare serial dilutions of this compound Load_Dye->Prepare_this compound Add_this compound Add this compound dilutions to the cells Prepare_this compound->Add_this compound Incubate Incubate for a specified time Add_this compound->Incubate Stimulate Stimulate TRPC4 channel activation Incubate->Stimulate Measure_Fluorescence Measure fluorescence intensity Stimulate->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 value Measure_Fluorescence->Analyze_Data

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML204
Reactant of Route 2
Reactant of Route 2
ML204

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.